Product packaging for Lumacaftor-d4(Cat. No.:)

Lumacaftor-d4

Cat. No.: B12402864
M. Wt: 456.4 g/mol
InChI Key: UFSKUSARDNFIRC-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumacaftor-d4, also known as VX-809-d4, is a deuterated stable isotope of Lumacaftor, a corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. With a molecular formula of C 24 H 14 D 4 F 2 N 2 O 5 and a molecular weight of 456.43 g/mol, it is specifically designed for use in quantitative analytical methods during drug development and research. 2 5 8 This compound serves as a critical internal standard in applications such as Liquid Chromatography-Mass Spectrometry (LC-MS), where its distinct mass shift from non-deuterated Lumacaftor allows for precise and accurate quantification of the parent drug in complex biological matrices. 2 It is an essential tool for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research. 8 The parent molecule, Lumacaftor, is a key component of the combination drug Orkambi, used to treat Cystic Fibrosis in patients homozygous for the F508del mutation. 1 4 Lumacaftor functions as a CFTR corrector by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell surface, thereby increasing the number of functional ion channels available. 1 4 7 this compound is supplied with a Certificate of Analysis and is intended for research purposes as an analytical standard. It is not for diagnostic or therapeutic use. 8 9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18F2N2O5 B12402864 Lumacaftor-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18F2N2O5

Molecular Weight

456.4 g/mol

IUPAC Name

3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-2-pyridinyl]benzoic acid

InChI

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2

InChI Key

UFSKUSARDNFIRC-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H]

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lumacaftor-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lumacaftor-d4, the deuterated analog of Lumacaftor, a key therapeutic agent in the treatment of cystic fibrosis. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Lumacaftor. This guide is intended to be a valuable resource for researchers and professionals involved in the development, analysis, and study of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced quantity at the cell surface.[2] Lumacaftor (VX-809) is a CFTR corrector that improves the conformational stability of the F508del-CFTR protein, facilitating its processing and trafficking to the cell surface.[3][4] It is administered in combination with Ivacaftor, a CFTR potentiator that increases the channel open probability of the CFTR protein at the cell surface.[1]

This compound is a stable isotope-labeled version of Lumacaftor, where four hydrogen atoms on the cyclopropane ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalysis, as it shares very similar chemical and physical properties with Lumacaftor but is distinguishable by its higher mass.[5][6] The use of deuterated internal standards is a widely accepted practice in mass spectrometry-based quantification to improve the accuracy and precision of the analytical method.[7]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyridinylbenzoic acid moiety linked to a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide group, with four deuterium atoms on the cyclopropane ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-(6-(1-(2,2-Difluorobenzo[d][5][8]dioxol-5-yl)cyclopropane-1-carboxamido-2,2,3,3-d4)-3-methylpyridin-2-yl)benzoic Acid[5][9]
CAS Number 2733561-44-7[5]
Molecular Formula C₂₄H₁₄D₄F₂N₂O₅[5][9]
Molecular Weight 456.44 g/mol [5][9]
Appearance White to off-white powder[8]
Solubility Practically insoluble in water[8]
Storage -20°C for 1 month, -80°C for 6 months[7]

Table 2: Comparison of Lumacaftor and this compound

PropertyLumacaftorThis compound
Molecular Formula C₂₄H₁₈F₂N₂O₅C₂₄H₁₄D₄F₂N₂O₅
Molecular Weight 452.41 g/mol 456.44 g/mol
Primary Use CFTR CorrectorInternal Standard

Synthesis of this compound

The final step in the synthesis of Lumacaftor involves the formal condensation of the carboxy group of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with the aromatic amino group of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.[4] To synthesize this compound, the deuterated carboxylic acid intermediate would be used in this condensation step.

Mechanism of Action of Lumacaftor

Lumacaftor acts as a chaperone to correct the misfolding of the F508del-CFTR protein.[8] This correction allows for a greater proportion of the synthesized F508del-CFTR protein to escape degradation in the endoplasmic reticulum and be trafficked to the cell surface, thereby increasing the density of CFTR channels at the plasma membrane.[2][3]

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Unstable) Ribosome->Misfolded_CFTR Corrected_CFTR Corrected F508del-CFTR (Stabilized) Misfolded_CFTR->Corrected_CFTR Binding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Lumacaftor Lumacaftor Lumacaftor->Corrected_CFTR Chaperoning Processing Further Processing and Trafficking Corrected_CFTR->Processing Transport Surface_CFTR Functional F508del-CFTR at Cell Surface Processing->Surface_CFTR Insertion

Mechanism of Lumacaftor as a CFTR Corrector.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Lumacaftor in biological matrices such as plasma and sputum by LC-MS/MS. Below is a representative protocol.

Materials and Reagents
  • Lumacaftor and this compound reference standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Lumacaftor working solutions by serial dilution of the stock solution with methanol to create calibration standards.

    • Prepare a working solution of this compound (internal standard) in methanol at a suitable concentration (e.g., 1 µg/mL).

Sample Preparation
  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Lumacaftor working solutions into blank human plasma to achieve the desired concentration range for the calibration curve and QC samples.

  • Protein Precipitation:

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Representative LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lumacaftor: m/z 453.1 -> [product ion] this compound: m/z 457.1 -> [product ion]

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample (100 µL) IS_Spike Add Acetonitrile with This compound (IS) Plasma->IS_Spike Vortex Vortex Mix IS_Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Lumacaftor Concentration Calibration->Quantification

Workflow for Quantification of Lumacaftor using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lumacaftor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of cystic fibrosis. This technical guide provides essential information on the chemical properties, synthesis, and analytical applications of this compound, serving as a valuable resource for scientists and researchers in drug development. The provided diagrams and protocols offer a practical framework for the implementation of robust and reliable bioanalytical methods for this important CFTR modulator.

References

Synthesis and Characterization of Deuterated Lumacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. This document outlines a prospective synthetic approach for deuterated Lumacaftor, details essential characterization methodologies, and presents expected analytical data in a clear, structured format.

Introduction to Lumacaftor and the Rationale for Deuteration

Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It aids in the proper folding and trafficking of the F508del-CFTR protein, the most common mutation in cystic fibrosis, allowing it to reach the cell surface and function as a chloride channel. The combination of Lumacaftor and Ivacaftor (a CFTR potentiator) provides a therapeutic benefit to patients with this mutation.

Strategic deuteration of a drug molecule can offer several advantages, including:

  • Altered Metabolism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug breakdown by cytochrome P450 enzymes.

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a more consistent therapeutic exposure.

  • Reduced Metabolite-Related Toxicity: If a metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the drug's safety profile.

A commercially available deuterated version, Lumacaftor-d4, exists, indicating the feasibility and interest in such a molecule.[1]

Prospective Synthesis of Deuterated Lumacaftor

While a specific, publicly available, detailed protocol for the synthesis of a deuterated Lumacaftor is not available, a plausible synthetic strategy can be devised by adapting known synthetic routes for Lumacaftor.[2][3][4][5][6] The general approach involves the coupling of two key intermediates, which can be synthesized using deuterated starting materials.

One potential retrosynthetic analysis suggests the disconnection of the amide bond, leading to a deuterated benzoic acid derivative and an aminopyridine-cyclopropane moiety. Deuterium atoms can be strategically introduced into the benzoic acid ring.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of a Deuterated 3-Boronobenzoic Acid Intermediate

A deuterated benzoic acid precursor, for example, 3-bromobenzoic acid-d4, can be used as a starting material. This can be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Step 2: Synthesis of the Aminopyridine-Cyclopropane Intermediate

The synthesis of N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][3][7]dioxol-5-yl)cyclopropanecarboxamide can be achieved following established literature procedures.[2][4]

Step 3: Suzuki Coupling to form Deuterated Lumacaftor

The final step involves a palladium-catalyzed Suzuki coupling reaction between the deuterated 3-boronobenzoic acid intermediate and the aminopyridine-cyclopropane intermediate.[2][8]

Synthesis_Workflow cluster_synthesis Prospective Synthesis of Deuterated Lumacaftor A Deuterated 3-Bromobenzoic Acid B Deuterated 3-Boronobenzoic Acid A->B Lithiation & Borylation D Deuterated Lumacaftor B->D Suzuki Coupling (Pd Catalyst, Base) C Aminopyridine-Cyclopropane Intermediate C->D

Caption: Prospective synthetic workflow for deuterated Lumacaftor.

Characterization of Deuterated Lumacaftor

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the final product. The following analytical techniques are critical.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for characterizing deuterated compounds.[7][9]

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: A dilute solution of the synthesized deuterated Lumacaftor is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used.

  • Data Acquisition: The analysis is performed in positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

  • Data Analysis: The resulting spectrum is analyzed to determine the monoisotopic mass and the isotopic distribution. The mass shift compared to non-deuterated Lumacaftor confirms the incorporation of deuterium. The isotopic pattern can be used to assess the isotopic purity.

ParameterExpected Value (Lumacaftor)Expected Value (this compound)
Molecular Formula C₂₄H₁₈F₂N₂O₅C₂₄H₁₄D₄F₂N₂O₅
Monoisotopic Mass 452.1184456.1435
Observed [M+H]⁺ ~453.1257~457.1508

Table 1: Expected Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the location and extent of deuteration.[10][11][12][13]

Experimental Protocol: NMR Analysis

  • ¹H NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: A standard ¹H NMR spectrum is acquired.

    • Data Analysis: The absence or significant reduction in the intensity of specific proton signals compared to the spectrum of non-deuterated Lumacaftor confirms the positions of deuterium incorporation.

  • ²H NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., DMSO).

    • Data Acquisition: A ²H NMR spectrum is acquired.

    • Data Analysis: The presence of signals in the ²H NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

    • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

    • Data Analysis: The signals of carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) and may show a slight upfield shift compared to the corresponding signals in the non-deuterated compound.

TechniqueExpected Observation for Deuterated Lumacaftor (e.g., deuteration on the benzoic acid ring)
¹H NMR Disappearance or significant reduction of signals corresponding to the aromatic protons on the benzoic acid ring.
²H NMR Appearance of signals in the aromatic region corresponding to the deuterium atoms on the benzoic acid ring.
¹³C NMR Splitting of carbon signals for the deuterated positions into multiplets due to C-D coupling.

Table 2: Expected NMR Spectroscopy Data

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated Lumacaftor.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength where Lumacaftor has a strong absorbance (e.g., 291 nm).[14]

  • Data Analysis: The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_pathway Lumacaftor's Mechanism of Action ER Endoplasmic Reticulum (ER) F508del Misfolded F508del-CFTR F508del->ER Degradation Corrected_CFTR Correctly Folded CFTR Lumacaftor Deuterated Lumacaftor Lumacaftor->F508del Binding & Correction Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Cell_Membrane Cell Membrane Golgi->Cell_Membrane Functional_CFTR Functional CFTR Channel Cell_Membrane->Functional_CFTR Chloride_Transport Chloride Ion Transport Functional_CFTR->Chloride_Transport

Caption: Mechanism of action of deuterated Lumacaftor.

Experimental_Workflow cluster_workflow Characterization Workflow Synthesis Synthesis of Deuterated Lumacaftor Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) - Confirm Mass - Isotopic Purity Purification->MS NMR NMR Spectroscopy (¹H, ²H, ¹³C) - Confirm Structure - Deuteration Sites Purification->NMR HPLC HPLC - Chemical Purity Purification->HPLC Final_Product Characterized Deuterated Lumacaftor

Caption: Experimental workflow for characterization.

Conclusion

The synthesis of deuterated Lumacaftor is a viable strategy to potentially enhance its therapeutic properties. By leveraging established synthetic routes for Lumacaftor and incorporating deuterated starting materials, it is possible to produce this novel molecular entity. A rigorous analytical characterization using mass spectrometry, NMR spectroscopy, and HPLC is paramount to ensure the successful synthesis, purity, and desired isotopic labeling of the final compound. This guide provides a foundational framework for researchers and drug development professionals embarking on the synthesis and characterization of deuterated Lumacaftor.

References

Isotopic Labeling of Lumacaftor: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Lumacaftor (VX-809), a key component in the treatment of cystic fibrosis. This document is intended to serve as a core resource for researchers and drug development professionals engaged in preclinical and clinical studies, including metabolic profiling, pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and quantitative bioanalysis.

Introduction

Isotopic labeling is a critical technique in pharmaceutical research, enabling the precise tracking and quantification of drug molecules and their metabolites within biological systems. By replacing one or more atoms of a drug molecule with their stable or radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Carbon-14 (¹⁴C), Nitrogen-15 (¹⁵N)), researchers can differentiate the administered drug from endogenous compounds. This guide focuses on the synthesis, characterization, and application of isotopically labeled Lumacaftor for research purposes.

Stable isotopes such as ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal for a wide range of studies.[1][2] Radiolabeled compounds, primarily with ¹⁴C, are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies due to the ability to trace all drug-related material.[1][3]

Synthesis of Isotopically Labeled Lumacaftor

The synthesis of isotopically labeled Lumacaftor involves the incorporation of isotopes into one of its key synthetic precursors, followed by the completion of the synthetic route. The general synthesis of Lumacaftor proceeds via the amide coupling of two main fragments: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid and 3-(6-amino-3-methylpyridin-2-yl)benzoic acid .[4][5]

Representative Experimental Protocol: Deuterium Labeling ([²H]-Lumacaftor)

A common strategy for deuterium labeling is to introduce deuterium atoms at positions that are metabolically stable and do not significantly alter the drug's pharmacological properties. For Lumacaftor, the aromatic rings or the methyl group on the pyridine ring are potential sites for deuteration. The following protocol describes a plausible route for the synthesis of [²H₄]-Lumacaftor, with deuterium atoms incorporated into the benzoic acid moiety.

Step 1: Synthesis of Deuterated 3-(6-amino-3-methylpyridin-2-yl)benzoic acid ([²H₄]-Fragment B)

  • Starting Material: 3-Bromo-5-methyl-2-nitropyridine.

  • Deuteration: The aromatic ring of a suitable precursor to the benzoic acid moiety can be deuterated using a palladium-catalyzed hydrogen-deuterium exchange reaction with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.[6][7][8]

  • Reaction Conditions:

    • Catalyst: 10% Palladium on Carbon (Pd/C).

    • Deuterium Source: D₂O.

    • Solvent: D₂O or a suitable organic solvent.

    • Temperature: 100-150 °C.

    • Pressure: H₂ atmosphere (if required to activate the catalyst).

  • Purification: The deuterated intermediate is purified by column chromatography.

  • Subsequent Steps: The deuterated intermediate is then carried through the remaining steps of the synthesis of 3-(6-amino-3-methylpyridin-2-yl)benzoic acid, which typically involves a Suzuki coupling to introduce the benzoic acid group, followed by reduction of the nitro group to an amine.

Step 2: Amide Coupling to form [²H₄]-Lumacaftor

  • Reactants:

    • 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid (Fragment A).[9][10][11][12][13]

    • [²H₄]-3-(6-amino-3-methylpyridin-2-yl)benzoic acid ([²H₄]-Fragment B).

  • Coupling Reagents: A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reaction Conditions: Room temperature for 12-24 hours.

  • Purification: The final product, [²H₄]-Lumacaftor, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Representative Experimental Protocol: Carbon-13 Labeling ([¹³C]-Lumacaftor)

Carbon-13 labeling often targets the carboxylic acid group or a specific carbon in the aromatic backbone. The following protocol outlines a potential synthesis of [¹³C]-Lumacaftor with the label in the carboxylic acid moiety.

Step 1: Synthesis of [¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A)

  • Starting Material: A suitable precursor to the cyclopropanecarboxylic acid, such as a brominated or iodinated derivative of the difluorobenzodioxole.

  • ¹³C-Carbonylation: The ¹³C label can be introduced via a carbonylation reaction using ¹³C-labeled carbon monoxide ([¹³C]CO) gas in the presence of a palladium catalyst.[14][15]

  • Alternative Route: Another approach involves the use of a ¹³C-labeled cyanide, such as K¹³CN, to introduce the labeled carbon, which is then hydrolyzed to the carboxylic acid.[16]

  • Reaction Conditions:

    • Catalyst: Palladium(II) acetate or a similar palladium catalyst.

    • Ligand: A suitable phosphine ligand.

    • Solvent: A high-boiling point solvent such as Dimethyl sulfoxide (DMSO) or DMF.

    • Temperature: 80-120 °C.

  • Purification: The [¹³C]-labeled carboxylic acid is purified by crystallization or column chromatography.

Step 2: Amide Coupling to form [¹³C]-Lumacaftor

  • Reactants:

    • [¹³C]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid ([¹³C]-Fragment A).

    • 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Fragment B).

  • Coupling Reagents, Solvent, and Reaction Conditions: As described in Step 2 of the deuterium labeling protocol.

  • Purification: The final product, [¹³C]-Lumacaftor, is purified by preparative HPLC.

Quality Control and Data Presentation

The quality of isotopically labeled Lumacaftor is critical for its use in research. Key quality attributes include chemical purity, isotopic purity (or isotopic enrichment), and structural identity. These are typically assessed using a combination of analytical techniques.[17][18]

Table 1: Typical Quality Control Specifications for Isotopically Labeled Lumacaftor

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV≥ 98%
Isotopic Purity Mass Spectrometry (MS)≥ 98% (for each labeled position)
Isotopic Enrichment Mass Spectrometry (MS)≥ 99 atom % excess
Structure Confirmation ¹H NMR, ¹³C NMR, MSConsistent with the proposed structure
Residual Solvents Gas Chromatography (GC)Within ICH limits
Water Content Karl Fischer Titration≤ 0.5%

Table 2: Representative Yields for Multi-Step Synthesis of Labeled Lumacaftor

Synthetic StepDescriptionExpected Yield Range
1Synthesis of Labeled Precursor (e.g., [²H₄]-Fragment B)40-60%
2Amide Coupling70-90%
3Purification of Final Labeled Lumacaftor80-95%
Overall Yield 22-51%

Note: Yields are highly dependent on the specific reaction conditions and scale of the synthesis.[19][20][21][22][23]

Applications and Experimental Workflows

Isotopically labeled Lumacaftor is a versatile tool for various research applications, primarily in the field of drug metabolism and pharmacokinetics (DMPK).[3][24][25][26]

Pharmacokinetic (ADME) Studies

Radiolabeled Lumacaftor, typically [¹⁴C]-Lumacaftor, is used in ADME studies to determine the mass balance of the drug and to identify and quantify its metabolites.[1][27]

ADME_Workflow cluster_preclinical Preclinical Phase cluster_analysis Sample Analysis cluster_data Data Interpretation synthesis Synthesis of [14C]-Lumacaftor qc Quality Control (Purity, Specific Activity) synthesis->qc dosing Dosing of Animal Models (e.g., Rats) qc->dosing sample_collection Collection of Samples (Plasma, Urine, Feces) dosing->sample_collection quantification Total Radioactivity Quantification (LSC) sample_collection->quantification metabolite_profiling Metabolite Profiling (LC-MS/MS, Radio-HPLC) sample_collection->metabolite_profiling mass_balance Mass Balance Calculation quantification->mass_balance metabolite_id Metabolite Identification metabolite_profiling->metabolite_id pk_parameters Pharmacokinetic Parameter Determination mass_balance->pk_parameters metabolite_id->pk_parameters

Figure 1: Experimental workflow for an ADME study using [¹⁴C]-Lumacaftor.
Bioanalysis and Internal Standards

Stable isotope-labeled (SIL) Lumacaftor, such as [²H₄]-Lumacaftor or [¹³C]-Lumacaftor, is widely used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]

Internal_Standard_Logic sample Biological Sample (contains unlabeled Lumacaftor) sil_is Spike with known amount of Isotopically Labeled Lumacaftor (IS) sample->sil_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) sil_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Ratio of Analyte to IS) lcms->quant result Accurate Concentration of Lumacaftor in Sample quant->result

Figure 2: Logical workflow for using isotopically labeled Lumacaftor as an internal standard in bioanalysis.
Mechanism of Action Studies

Isotopically labeled Lumacaftor can also be employed to study its mechanism of action as a CFTR protein corrector. For instance, labeled Lumacaftor could be used in binding assays to quantify its interaction with the CFTR protein or in pulse-chase experiments to track the synthesis, folding, and trafficking of the CFTR protein.

MOA_Study cluster_synthesis Protein Synthesis and Folding cluster_correction Lumacaftor-Mediated Correction cluster_trafficking Protein Trafficking and Function ribosome Ribosome er Endoplasmic Reticulum (ER) ribosome->er Translation misfolded_cftr Misfolded F508del-CFTR er->misfolded_cftr Folding degradation Proteasomal Degradation misfolded_cftr->degradation ER-associated degradation labeled_lumacaftor Isotopically Labeled Lumacaftor misfolded_cftr->labeled_lumacaftor Binding corrected_cftr Correctly Folded CFTR labeled_lumacaftor->corrected_cftr Chaperoning golgi Golgi Apparatus corrected_cftr->golgi Trafficking cell_membrane Cell Membrane golgi->cell_membrane cftr_channel Functional CFTR Channel cell_membrane->cftr_channel Insertion

Figure 3: Signaling pathway illustrating the mechanism of action of Lumacaftor and the role of isotopic labeling in its study.

Conclusion

The isotopic labeling of Lumacaftor is an indispensable tool for advancing our understanding of its pharmacokinetic properties, metabolism, and mechanism of action. This technical guide provides a foundational understanding of the synthetic strategies, quality control measures, and research applications of isotopically labeled Lumacaftor. While the specific protocols may be adapted based on the desired isotope and labeling position, the principles outlined herein serve as a robust starting point for researchers and drug development professionals. The use of isotopically labeled Lumacaftor will continue to be instrumental in the development of new and improved therapies for cystic fibrosis.

References

understanding the role of Lumacaftor-d4 in protein folding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Lumacaftor-d4 in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its premature degradation and a deficit of functional chloride channels at the cell surface. Corrector molecules, such as Lumacaftor, represent a therapeutic class designed to rescue these misfolded proteins. This guide delves into the molecular mechanisms by which Lumacaftor addresses the F508del-CFTR folding defect. Furthermore, it introduces this compound, a deuterated version of the molecule, and explores the scientific rationale for its development. While the core protein-folding rescue mechanism of this compound is identical to its non-deuterated counterpart, the strategic replacement of hydrogen with deuterium atoms is hypothesized to improve its metabolic profile and pharmacokinetic properties. This document provides a comprehensive overview of the underlying protein-folding problem, the corrective mechanism of the Lumacaftor moiety, the potential advantages of deuteration, quantitative efficacy data for Lumacaftor, and detailed experimental protocols for evaluating CFTR corrector compounds.

The Molecular Pathology of the F508del-CFTR Mutation

The CFTR protein is a complex, multi-domain glycoprotein that functions as an ATP-gated anion channel. Its biogenesis is a multi-step process within the endoplasmic reticulum (ER) and Golgi apparatus. The deletion of a single phenylalanine residue at position 508 (F508del) disrupts the proper folding and conformational stability of the protein, particularly affecting the first nucleotide-binding domain (NBD1).[1][2][3]

This misfolding is recognized by the cell's sophisticated quality control system in the ER. Chaperone proteins identify the aberrant F508del-CFTR, targeting it for the ER-associated degradation (ERAD) pathway. This leads to the ubiquitination and subsequent degradation of the protein by the proteasome, preventing it from trafficking to the Golgi apparatus for further maturation and eventual insertion into the plasma membrane.[2][4] The result is a severe reduction in the quantity of CFTR channels at the epithelial cell surface, leading to the defective ion and water transport characteristic of cystic fibrosis.[5]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_Gene F508del CFTR Gene Transcription Transcription & Translation F508del_Gene->Transcription Nascent_Protein Nascent F508del-CFTR (Band B - Core Glycosylated) Transcription->Nascent_Protein Misfolding Protein Misfolding Nascent_Protein->Misfolding ERQC ER Quality Control (e.g., CHIP E3 Ligase) Misfolding->ERQC Membrane_CFTR Functional CFTR Channel (Greatly Reduced) Misfolding->Membrane_CFTR Degradation Proteasomal Degradation ERQC->Degradation

Caption: Pathophysiology of the F508del-CFTR mutation.

Mechanism of Action: Lumacaftor-Mediated Protein Folding Correction

Lumacaftor (VX-809) is a CFTR corrector that functions as a pharmacological chaperone. It directly binds to the F508del-CFTR protein during its biogenesis.[3][6] Cryo-electron microscopy studies have revealed that Lumacaftor inserts into a specific hydrophobic pocket within the first transmembrane domain (TMD1) of CFTR.[7][8] This binding site is formed by transmembrane helices 1, 2, 3, and 6.

By occupying this pocket, Lumacaftor stabilizes the conformation of TMD1 at an early stage of protein synthesis.[7] This stabilization is believed to allosterically improve the folding of the entire protein, including the crucial NBD1 domain, allowing it to bypass the ER quality control checkpoint.[1][2][5] Consequently, a greater quantity of F508del-CFTR can be properly processed, trafficked through the Golgi apparatus (where it undergoes complex glycosylation, becoming "Band C" protein), and inserted into the plasma membrane.[9]

It is critical to note that while Lumacaftor increases the quantity of F508del-CFTR at the cell surface, it does not correct the inherent gating defect of the channel (i.e., its low probability of opening).[3] This is why it is co-formulated with a "potentiator" like Ivacaftor, which acts to hold the channel in an open state.[1][6]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_Protein Nascent F508del-CFTR (Band B) Binding Binding to TMD1 Nascent_Protein->Binding Lumacaftor Lumacaftor (-d4) Lumacaftor->Binding Stabilization Conformational Stabilization Binding->Stabilization ERQC_Bypass Bypass ER Quality Control Stabilization->ERQC_Bypass Maturation Maturation & Complex Glycosylation (Band C) ERQC_Bypass->Maturation Membrane_CFTR Rescued F508del-CFTR Channel at Membrane Maturation->Membrane_CFTR

Caption: Mechanism of Lumacaftor-mediated F508del-CFTR rescue.

The Role of Deuteration: From Lumacaftor to this compound

This compound is the deuterated isotopologue of Lumacaftor, where four specific hydrogen atoms have been replaced with deuterium.[10] Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling its mass. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This difference in bond strength is the basis of the Deuterium Kinetic Isotope Effect (DKIE) .[11][12] Many drugs, including Lumacaftor, are metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] These metabolic reactions often involve the cleavage of C-H bonds as a rate-limiting step. By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly slowed.[13][14]

The core pharmacodynamic activity of this compound—binding to and correcting F508del-CFTR—is not expected to change, as the molecule's shape and electronic properties are nearly identical to the parent compound.[15] The primary goal of deuteration is to improve the drug's pharmacokinetic profile.

Potential Advantages of this compound:

  • Reduced Metabolic Rate: Slower cleavage of C-D bonds by CYP enzymes can decrease the rate of metabolic clearance.[12]

  • Increased Half-Life: A lower metabolic rate can lead to a longer plasma half-life.[14][15]

  • Increased Drug Exposure (AUC): A longer half-life can result in greater overall drug exposure.

  • Improved Dosing Regimen: These modifications could potentially allow for lower or less frequent dosing, which may improve patient adherence and reduce off-target effects.[15]

cluster_Logic Logical Relationship of Deuteration Deuteration Deuteration (H → D) Bond_Strength Increased C-D Bond Strength Deuteration->Bond_Strength DKIE Deuterium Kinetic Isotope Effect (DKIE) Bond_Strength->DKIE Metabolism Slower CYP450-mediated Metabolism DKIE->Metabolism PK_Profile Altered Pharmacokinetics (e.g., Longer Half-Life) Metabolism->PK_Profile

Caption: Rationale for the development of deuterated drugs.
PropertyLumacaftorThis compound (Hypothesized)Rationale
Mechanism of Action Pharmacological ChaperonePharmacological ChaperoneDeuteration does not alter the molecular shape required for binding to CFTR.
Metabolic Stability StandardIncreased Stronger C-D bond slows metabolism where C-H bond cleavage is rate-limiting (DKIE).[11][12]
Plasma Half-Life StandardLonger Reduced metabolic clearance leads to longer persistence in the body.[14]
Systemic Exposure (AUC) StandardHigher Slower clearance results in greater overall drug exposure over a dosing interval.
Dosing Frequency Twice Daily (as Orkambi®)Potentially Once Daily A longer half-life may allow for less frequent administration.[15]

Note: The properties for this compound are hypothesized based on the established principles of deuterated pharmaceuticals, as direct comparative clinical data is not yet widely published.

Quantitative Data on Lumacaftor Efficacy

The following tables summarize the quantitative efficacy of the non-deuterated Lumacaftor moiety in preclinical and clinical settings. This data establishes the baseline activity for F508del-CFTR correction.

Table 1: In Vitro Efficacy of Lumacaftor

Assay SystemParameterResultCitation
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTRChloride Transport (EC₅₀)~0.5 µM[10]
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTRProtein Maturation (EC₅₀)~0.1 µM[10]
Human Bronchial Epithelial (HBE) cells from F508del homozygous donorsRescued CFTR Function~15% of normal[2]

Table 2: Clinical Efficacy of Lumacaftor/Ivacaftor Combination Therapy (Orkambi®)

Study PopulationParameterResult (Change from Baseline)Citation
Patients ≥12 years homozygous for F508delAbsolute change in ppFEV₁+2.6 to 4.0 percentage points[5]
Patients ≥12 years homozygous for F508delAbsolute change in Sweat Chloride-11 mmol/L[3]
Patients 2-5 years homozygous for F508delAbsolute change in Sweat Chloride-31.7 mmol/L[5]
Patients 2-11 years homozygous for F508delRescued CFTR function (Intestinal Current)~30.5% of normal
Patients 6-11 years homozygous for F508delAbsolute change in ppFEV₁+2.5 percentage points

Key Experimental Protocols for Corrector Evaluation

Evaluating the efficacy of a CFTR corrector like Lumacaftor or its deuterated analogues requires a suite of specialized biochemical and electrophysiological assays.

cluster_Workflow Experimental Workflow for CFTR Corrector Evaluation Cell_Culture 1. Cell Culture (e.g., CFBE41o- or primary HBE cells expressing F508del-CFTR) Compound_Incubation 2. Compound Incubation (24h with Corrector) Cell_Culture->Compound_Incubation Assay_Split Assay Type? Compound_Incubation->Assay_Split Western 3a. Western Blot Assay_Split->Western Biochemical Biotinylation 3b. Cell Surface Biotinylation/ELISA Assay_Split->Biotinylation Biochemical Ussing 3c. Ussing Chamber Assay_Split->Ussing Functional Western_Result Assess Protein Maturation (Band B → Band C shift) Western->Western_Result Biotinylation_Result Quantify Surface Expression Biotinylation->Biotinylation_Result Ussing_Result Measure Transepithelial Cl- Conductance Ussing->Ussing_Result

Caption: Workflow for evaluating CFTR corrector compounds.
Western Blot for CFTR Maturation

This assay distinguishes between the immature, core-glycosylated form of CFTR found in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[9] An effective corrector will increase the ratio of Band C to Band B.

Protocol:

  • Cell Lysis: Lyse cells treated with the corrector compound (and controls) in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Solubilize equal amounts of protein in 2X Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 37-65°C for 15 minutes. (Note: Do not boil CFTR samples as this can cause aggregation).[16]

  • SDS-PAGE: Separate proteins on a low-percentage (6-7%) or gradient (e.g., 4-15%) Tris-glycine polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.

  • Blocking: Block the membrane for at least 1 hour in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CFTR (e.g., clone 596) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the densitometry of Band B and Band C to determine the maturation efficiency.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across a polarized epithelial monolayer.[17][18] It allows for the direct measurement of CFTR-dependent chloride secretion as a short-circuit current (Isc).

Protocol:

  • Cell Culture: Grow human bronchial epithelial (HBE) or other suitable cells on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Pre-incubation: Incubate the monolayers with the corrector compound (e.g., 1 µM Lumacaftor) for 24 hours prior to the assay.[19]

  • Chamber Mounting: Mount the permeable support into a modified Ussing chamber, separating the apical and basolateral sides. Bathe both sides with identical Ringer's solution.

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM Forskolin) and a potentiator (e.g., 30 µM Genistein or a clinically relevant potentiator like Ivacaftor) to the basolateral (or sometimes apical) chamber. Record the peak increase in Isc.[20][21]

  • CFTR Inhibition: Confirm the current is CFTR-specific by adding a CFTR inhibitor (e.g., 10 µM CFTRinh-172) and observing the reduction in Isc.[20][21]

  • Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR activity at the cell surface.

Cell Surface Biotinylation and ELISA for Surface Expression

This method quantifies the amount of CFTR protein present on the apical surface of polarized epithelial cells.[22][23]

Protocol:

  • Cell Culture and Treatment: Grow polarized epithelial cells on permeable supports and treat with the corrector compound as described above.

  • Biotinylation: Place cells on ice to halt membrane trafficking. Add a cell-impermeable biotinylation reagent (e.g., NHS-SS-Biotin) to the apical chamber to label surface proteins.

  • Quenching: Quench the reaction with a primary amine-containing solution (e.g., glycine).

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Streptavidin Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated (i.e., cell surface) proteins.

  • Elution and Analysis: Elute the captured proteins from the beads and analyze the amount of CFTR by Western blot as described in section 5.1.

  • ELISA-based alternative: For higher throughput, an ELISA-based method can be used on cells expressing CFTR with an extracellular epitope tag (e.g., HA). After incubation with a primary anti-tag antibody and a secondary HRP-conjugated antibody, a fluorescent substrate is added, and the signal, proportional to the amount of surface CFTR, is read on a plate reader.[22]

Patch Clamp for Single-Channel Activity

The patch-clamp technique allows for the direct measurement of the biophysical properties of individual CFTR channels, including conductance and open probability (Po).[20][24]

Protocol:

  • Cell Preparation: Plate cells expressing the target CFTR variant onto glass coverslips.

  • Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate extracellular solution.

  • Seal Formation: Using a micromanipulator, gently press the micropipette against the cell membrane to form a high-resistance "giga-seal," electrically isolating a small patch of the membrane.

  • Excised Patch Formation: For detailed study of CFTR, the "inside-out" configuration is typically used. The pipette is pulled away from the cell, excising the membrane patch so that the intracellular face is exposed to the bath solution.[24]

  • Channel Activation: The bath solution contains Mg-ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.

  • Data Recording: A voltage clamp is applied across the membrane patch, and the resulting picoampere-level currents are recorded as channels open and close.

  • Analysis: The data is analyzed to determine the single-channel current amplitude (which reflects conductance) and the fraction of time the channel spends in the open state (the open probability). This is crucial for distinguishing the effects of correctors (which increase the number of channels) from potentiators (which increase the open probability of existing channels).

Conclusion

Lumacaftor plays a critical role in the modern therapeutic landscape of cystic fibrosis by directly addressing the root folding defect of the F508del-CFTR protein. Its mechanism as a pharmacological chaperone that stabilizes the first transmembrane domain is now structurally understood, providing a clear basis for its ability to increase the trafficking of functional protein to the cell surface. The development of this compound represents a logical and scientifically-driven evolution in drug design, aiming to enhance the molecule's clinical utility by improving its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, this compound is engineered for greater metabolic stability, which is hypothesized to translate into a longer half-life and more consistent patient exposure. While the core protein-folding rescue activity remains unchanged, this "bio-better" approach holds the promise of an optimized dosing regimen and potentially improved therapeutic outcomes. The continued application of the robust experimental protocols detailed herein will be essential for the preclinical and clinical validation of this compound and the next generation of CFTR modulator therapies.

References

Navigating the Stability Landscape of Lumacaftor-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Lumacaftor-d4. Given the limited publicly available, in-depth stability data specifically for the deuterated form, this document synthesizes the available storage and handling information for this compound with a detailed examination of the stability profile of its non-deuterated counterpart, Lumacaftor. The principles of isotopic substitution on drug stability are also discussed to provide a theoretical framework.

Introduction to this compound and the Significance of Deuteration

This compound is the deuterium-labeled version of Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is designed to improve the conformational stability of the F508del-CFTR mutant protein, leading to increased processing and trafficking to the cell surface.[1] Deuteration, the substitution of hydrogen with its isotope deuterium, is a strategy employed in drug development to potentially enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][3][4] This can lead to a longer drug half-life, reduced dosage frequency, and potentially an altered metabolite profile.[][4][5][6]

While deuteration can significantly impact metabolic stability, its effect on intrinsic chemical stability under various stress conditions requires empirical investigation. This guide addresses the known stability characteristics of this compound and, by extension, the expected behavior based on studies of Lumacaftor.

Physical and Chemical Stability of this compound

Direct, publicly accessible data from forced degradation studies on this compound is scarce. However, information from commercial suppliers provides foundational knowledge regarding its storage and handling.

Storage and Handling Recommendations

The stability of this compound is contingent on proper storage conditions to prevent degradation. The following table summarizes the recommended storage conditions based on available data.

FormStorage TemperatureDurationCitations
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months[7]
In Solvent-20°C1 month[7]

It is crucial to handle the compound in a controlled environment, avoiding exposure to excessive light, moisture, and extreme temperatures to maintain its integrity.

Inferred Stability Profile from Lumacaftor Studies

Due to the lack of specific forced degradation data for this compound, this section details the stability profile of non-deuterated Lumacaftor. These findings provide a strong indication of the potential degradation pathways and stability challenges for this compound. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8][9]

Summary of Forced Degradation Studies on Lumacaftor

Forced degradation studies on Lumacaftor have been performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[10] The following table summarizes the typical conditions and outcomes of such studies.

Stress ConditionReagent/ConditionObservationCitations
Acid Hydrolysis 0.1 M to 1.0 M HCl, Room Temp. or 50-60°CSubject to degradation.[9][10]
Base Hydrolysis 0.1 M to 1.0 M NaOH, Room Temp. or 50-60°CSubject to degradation.[9][10]
Oxidative Degradation Hydrogen Peroxide (e.g., 3-30%)Subject to degradation.[10]
Thermal Degradation Elevated temperatures (e.g., 60-80°C)Potential for degradation.[10]
Photolytic Degradation Exposure to UV and visible lightPotential for degradation.[10]

These studies indicate that the Lumacaftor molecule is susceptible to degradation under hydrolytic and oxidative conditions. The deuteration in this compound is unlikely to alter these fundamental chemical liabilities, although the rate of degradation could be subtly affected.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of stability studies. The following sections outline representative methodologies for stability-indicating assays and forced degradation studies based on published methods for Lumacaftor.

Stability-Indicating RP-HPLC Method for Lumacaftor

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a simple, accurate, and precise stability-indicating RP-HPLC method for the quantification of Lumacaftor in the presence of its degradation products.

Chromatographic Conditions:

ParameterDetailsCitations
Instrument Waters HPLC with UV detector[10]
Column Agilent Eclipse XDB-C8 (4.6 x 150mm, 5µm)[10]
Mobile Phase 0.1% Orthophosphoric Acid : Acetonitrile (40:60 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection 290 nm[10]
Injection Volume 10 µL[10]
Column Temperature 25°C (Ambient)[10]
Run Time 10 min[10]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 40 mg of Lumacaftor working standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase).

  • Sample Solution: Prepare a solution of the drug product equivalent to the standard concentration.

  • Working Standard and Sample: Further dilute the stock solutions to a suitable working concentration for analysis.

Forced Degradation Experimental Workflow

The following workflow outlines the steps for conducting forced degradation studies on Lumacaftor, which would be applicable to this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal (e.g., 80°C, solid state) prep->thermal photo Photolytic (UV/Vis light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc mass_spec Identify Degradants (LC-MS/MS) hplc->mass_spec report Report % Degradation and Degradation Profile mass_spec->report

Forced Degradation Experimental Workflow

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, studies on Lumacaftor suggest that hydrolysis of the amide bond and oxidation of the molecule are likely degradation pathways. The core structure of Lumacaftor contains functional groups susceptible to such reactions. The identification of these degradation products is typically achieved using mass spectrometry (LC-MS/MS) to elucidate their structures.

Conclusion

The physical and chemical stability of this compound is a critical parameter for its development and use as a research tool or therapeutic agent. While direct and comprehensive stability data for the deuterated compound is not widely available, the provided storage conditions offer a baseline for maintaining its integrity. The detailed stability profile and analytical methodologies for non-deuterated Lumacaftor serve as a robust surrogate, indicating that the molecule is susceptible to hydrolytic and oxidative degradation. The provided experimental workflow for forced degradation studies offers a systematic approach to thoroughly evaluate the stability of this compound. Further studies are warranted to fully characterize the degradation pathways and products specific to the deuterated molecule.

References

Lumacaftor-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lumacaftor-d4, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and insights into its mechanism of action.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference(s)
CAS Number 2733561-44-7[1][2][3][4][5]
Molecular Weight 456.44 g/mol [1][2]
Molecular Formula C24H14D4F2N2O5[1][2]

Mechanism of Action: Correcting Defective CFTR Trafficking

This compound, as a stable isotope-labeled analog of Lumacaftor, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The therapeutic efficacy lies within its parent compound, Lumacaftor. Lumacaftor is a CFTR corrector that specifically targets the most common mutation in cystic fibrosis, F508del.

The F508del mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the cell membrane. Lumacaftor acts as a chaperone, aiding in the conformational stability of the F508del-CFTR protein. This correction facilitates the processing and movement of the protein from the ER to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.

For optimal therapeutic effect, Lumacaftor is often co-administered with a CFTR potentiator, such as Ivacaftor. While Lumacaftor increases the number of channels at the cell surface, a potentiator enhances the channel's open probability, allowing for increased chloride ion transport.

Signaling and Trafficking Pathway

The following diagram illustrates the CFTR protein trafficking pathway and the corrective action of Lumacaftor.

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR Misfolded F508del-CFTR Lumacaftor Lumacaftor F508del_CFTR->Lumacaftor Binding & Chaperoning Degradation Degradation F508del_CFTR->Degradation Proteasomal Degradation Corrected_CFTR Corrected F508del-CFTR Lumacaftor->Corrected_CFTR Processed_CFTR Processed CFTR Corrected_CFTR->Processed_CFTR Trafficking Membrane_CFTR Functional CFTR Channel Processed_CFTR->Membrane_CFTR Insertion

Figure 1. CFTR protein trafficking pathway and the corrective action of Lumacaftor.

Key Experimental Protocols

To assess the efficacy of CFTR correctors like Lumacaftor, several key in vitro and ex vivo assays are employed. Detailed methodologies for these experiments are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay directly quantifies the function of CFTR as a chloride channel.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-bicarbonate Ringer solution.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Pharmacological Modulation:

    • Amiloride: Initially, amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Forskolin: Subsequently, forskolin is added to both compartments to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

    • CFTR Potentiator (e.g., Genistein or Ivacaftor): A potentiator is added to the apical side to maximize the opening of the CFTR channels.

    • CFTR Inhibitor (e.g., CFTRinh-172): Finally, a specific CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The change in Isc upon stimulation with forskolin and a potentiator is a direct measure of CFTR function. The efficacy of a corrector like Lumacaftor is determined by comparing the Isc in cells pre-treated with the compound to vehicle-treated control cells.

Iodide Efflux Assay

This is a cell-based fluorescence assay that provides a semi-quantitative measure of CFTR channel activity by monitoring the efflux of iodide ions.

Methodology:

  • Cell Culture: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in a multi-well plate.

  • Corrector Incubation: Cells are incubated with Lumacaftor or a vehicle control for a sufficient period (e.g., 24-48 hours) to allow for the correction and trafficking of F508del-CFTR to the cell surface.

  • Iodide Loading: The cells are then loaded with a buffer containing sodium iodide.

  • Efflux Stimulation: The iodide-containing buffer is replaced with an iodide-free buffer containing a CFTR agonist cocktail (e.g., forskolin and a potentiator). This creates a gradient that drives iodide out of the cells through any functional CFTR channels.

  • Fluorescence Measurement: As iodide, a quencher of YFP fluorescence, leaves the cell, the fluorescence of YFP increases. This change in fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of iodide efflux and thus reflects CFTR activity. The activity in corrector-treated cells is compared to that in vehicle-treated cells.

Immunoblotting for CFTR Protein Maturation

Western blotting is used to visualize and quantify the different glycosylated forms of the CFTR protein, providing a direct measure of its processing and trafficking through the secretory pathway.

Methodology:

  • Cell Lysis: Cells treated with Lumacaftor or vehicle are lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Visualization: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system.

  • Data Analysis: The CFTR protein appears as two main bands:

    • Band B: The core-glycosylated, immature form found in the ER (around 150 kDa).

    • Band C: The complex-glycosylated, mature form that has trafficked through the Golgi and is present at the cell surface (around 170-180 kDa). The ratio of Band C to Band B is used as a measure of the efficiency of CFTR maturation and trafficking. An effective corrector like Lumacaftor will increase the intensity of Band C.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a CFTR corrector.

Experimental_Workflow start Start: F508del-CFTR Expressing Cells treatment Treatment with Lumacaftor or Vehicle start->treatment assay_choice Select Assay treatment->assay_choice ussing Ussing Chamber Assay assay_choice->ussing Functional iodide Iodide Efflux Assay assay_choice->iodide Functional western Immunoblotting assay_choice->western Biochemical analysis_ussing Measure Isc (Chloride Current) ussing->analysis_ussing analysis_iodide Measure YFP Fluorescence Change iodide->analysis_iodide analysis_western Quantify CFTR Bands B and C western->analysis_western end End: Evaluate Corrector Efficacy analysis_ussing->end analysis_iodide->end analysis_western->end

Figure 2. General experimental workflow for evaluating a CFTR corrector.

References

Foundational Research on Deuterated CFTR Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of deuterated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the rationale, mechanism of action, and clinical implications of deuterating these transformative therapies for Cystic Fibrosis (CF).

Introduction to Cystic Fibrosis and CFTR Modulation

Cystic Fibrosis is a life-threatening, autosomal recessive genetic disease caused by mutations in the CFTR gene.[1][2] This gene provides instructions for making the CFTR protein, a channel that transports chloride ions across the surface of epithelial cells.[1][2][3][4] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein, resulting in the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system.[3][4]

CFTR mutations are classified based on the specific defect they cause in the protein. These include gating mutations, where the CFTR protein reaches the cell surface but does not open properly, and processing or trafficking mutations, where the protein is misfolded and degraded before it can reach the cell surface.[1][5][6]

CFTR modulators are a class of drugs that target the underlying cause of CF by improving the function of the defective CFTR protein.[7] They are generally categorized as:

  • Potentiators: These molecules increase the opening probability (gating) of the CFTR channel at the cell surface.[1][6][8][9][10]

  • Correctors: These molecules help the misfolded CFTR protein to fold correctly, enabling it to traffic to the cell surface.[1][6][8][9][10]

The Rationale for Deuteration in Drug Development

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. The replacement of hydrogen with deuterium at specific positions within a drug molecule is a strategy known as deuteration. This modification can significantly alter the pharmacokinetic profile of a drug due to the "kinetic isotope effect."[3][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body.[3][5][11]

The primary goals of deuterating CFTR modulators are to:

  • Increase Metabolic Stability: By slowing down the rate of metabolism, the drug remains in the body for a longer period.[3][5][11]

  • Extend Half-Life: A longer half-life allows for less frequent dosing, which can improve patient adherence.[5][12]

  • Reduce Clearance: A slower clearance rate from the body contributes to maintaining therapeutic drug levels.[5]

  • Improve the Therapeutic Profile: Overall, these modifications aim to create a more effective and convenient treatment option for patients.[5][13]

Deuterated Ivacaftor (Deutivacaftor / VX-561 / CTP-656)

Development History

Deuterated ivacaftor, now known as deutivacaftor, was initially developed by Concert Pharmaceuticals under the name CTP-656.[5][13][14] The development program was later acquired by Vertex Pharmaceuticals and the compound was renamed VX-561.[5][12][15]

Mechanism of Action

Deutivacaftor functions as a CFTR potentiator, mechanistically identical to its non-deuterated counterpart, ivacaftor.[3][5][12] It works by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel will remain open, thereby facilitating the transport of chloride ions.[3][16] This action is particularly effective for individuals with gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly.[3][5]

Preclinical and Clinical Data

Clinical studies have demonstrated that deutivacaftor has a superior pharmacokinetic profile compared to ivacaftor. A Phase 1 crossover study showed that CTP-656 had a reduced rate of clearance, a longer half-life, and increased plasma levels at 24 hours.[5] These findings support the potential for a once-daily dosing regimen, in contrast to the twice-daily dosing required for ivacaftor.[12][14][16]

Deutivacaftor has been evaluated in Phase 2 clinical trials for its safety and efficacy in adults with CF who have a CFTR gating mutation.[16] More recently, it is being investigated as a component of a new triple-combination therapy with two correctors, vanzacaftor and tezacaftor.[4][16][17]

Table 1: Summary of Pharmacokinetic Parameters for Deutivacaftor vs. Ivacaftor (Phase 1 Data)

ParameterDeutivacaftor (CTP-656)Ivacaftor (Kalydeco®)Fold ChangeReference
Half-life (t½) LongerShorterIncreased[5]
Clearance (CL) ReducedHigherDecreased[5]
Plasma Exposure (AUC) IncreasedLowerIncreased[5]

Note: Specific quantitative values from publicly available data are limited. This table represents the qualitative findings from early clinical trials.

Table 2: Key Clinical Trials for Deuterated Ivacaftor

Trial IdentifierPhaseStatusTitleKey Findings/Endpoints
NCT02680249 1CompletedA Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of CTP-656 in Healthy Adult SubjectsDemonstrated superior pharmacokinetic profile of CTP-656 over ivacaftor, supporting once-daily dosing.[5]
Vertex VX-561-101 2CompletedStudy to evaluate VX-561 in adults 18 years and older with cystic fibrosisAssessed the safety and effectiveness of deutivacaftor in CF patients with a gating mutation.[16]
SKYLINE 102 & 103 3Positive Results AnnouncedPivotal Trials of Vanzacaftor/Tezacaftor/DeutivacaftorEvaluated the efficacy and safety of the once-daily triple combination therapy.[17]
RIDGELINE 105 3Positive Results AnnouncedA Study of Vanzacaftor/Tezacaftor/Deutivacaftor in Children with CF Ages 6 to 11 YearsAssessed the safety and efficacy of the triple combination in a pediatric population.[17][18]
Experimental Protocols

Ussing Chamber Assay for CFTR Potentiator Activity

A key in vitro method to assess the function of CFTR modulators is the Ussing chamber assay. This technique measures ion transport across epithelial cell monolayers.

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with specific mutations (e.g., G551D) are cultured on permeable supports to form a polarized monolayer.

  • Assay Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Protocol:

    • Initially, the epithelial sodium channel (ENaC) is inhibited with a blocker like amiloride to isolate chloride transport.

    • A cAMP agonist, such as forskolin, is added to activate the CFTR channels.

    • The test compound (e.g., deutivacaftor) is then added to the apical side.

    • An increase in the Isc after the addition of the test compound indicates potentiation of CFTR-mediated chloride transport.

  • Data Analysis: The change in Isc is used to determine the EC50 of the compound, representing the concentration at which 50% of the maximal effect is observed.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to deuterated CFTR modulators.

CFTR_Function_and_Potentiation cluster_0 Normal CFTR Function cluster_1 Mutant CFTR (Gating Defect) cluster_2 Action of Deuterated Potentiator CFTR_Protein_Normal CFTR Protein (at cell surface) Chloride_Channel_Open Open Chloride Channel CFTR_Protein_Normal->Chloride_Channel_Open cAMP Activation Ion_Transport_Normal Normal Chloride and Water Transport Chloride_Channel_Open->Ion_Transport_Normal CFTR_Protein_Mutant Mutant CFTR Protein (at cell surface) Chloride_Channel_Closed Closed Chloride Channel CFTR_Protein_Mutant->Chloride_Channel_Closed cAMP Activation (ineffective) Ion_Transport_Impaired Impaired Chloride and Water Transport Chloride_Channel_Closed->Ion_Transport_Impaired CFTR_Protein_Mutant_2 Mutant CFTR Protein Channel_Potentiated Potentiated Open Channel CFTR_Protein_Mutant_2->Channel_Potentiated Increases Open Probability Deuterated_Potentiator Deutivacaftor Deuterated_Potentiator->CFTR_Protein_Mutant_2 Binds to Ion_Transport_Restored Restored Chloride and Water Transport Channel_Potentiated->Ion_Transport_Restored

Caption: Mechanism of action of a deuterated CFTR potentiator.

Deuteration_Pharmacokinetics cluster_0 Standard Drug (e.g., Ivacaftor) cluster_1 Deuterated Drug (e.g., Deutivacaftor) Standard_Drug Ivacaftor (C-H bonds) Metabolism_Standard Rapid Metabolism Standard_Drug->Metabolism_Standard Excretion_Standard Faster Clearance Shorter Half-life Metabolism_Standard->Excretion_Standard Dosing_Standard Twice-Daily Dosing Excretion_Standard->Dosing_Standard Deuterated_Drug Deutivacaftor (C-D bonds) Metabolism_Deuterated Slower Metabolism (Kinetic Isotope Effect) Deuterated_Drug->Metabolism_Deuterated Excretion_Deuterated Slower Clearance Longer Half-life Metabolism_Deuterated->Excretion_Deuterated Dosing_Deuterated Once-Daily Dosing Excretion_Deuterated->Dosing_Deuterated

Caption: Pharmacokinetic advantages of deuteration.

Experimental_Workflow_Potentiator Start Start: Identify CFTR Potentiator Candidate Cell_Culture Culture HBE cells with gating mutation (e.g., G551D) on permeable supports Start->Cell_Culture Ussing_Chamber Mount cell monolayer in Ussing Chamber Cell_Culture->Ussing_Chamber Measure_Isc Measure baseline Short-Circuit Current (Isc) Ussing_Chamber->Measure_Isc Add_Forskolin Add cAMP agonist (Forskolin) to activate CFTR Measure_Isc->Add_Forskolin Add_Compound Add Deuterated Potentiator (Test Compound) Add_Forskolin->Add_Compound Measure_Response Measure change in Isc Add_Compound->Measure_Response Analyze_Data Analyze Data: Calculate EC50 and maximal efficacy Measure_Response->Analyze_Data End End: Characterize Potentiator Activity Analyze_Data->End

Caption: Experimental workflow for evaluating a CFTR potentiator.

Conclusion and Future Directions

The foundational research into deuterated CFTR modulators represents a significant advancement in the field of precision medicine for Cystic Fibrosis. The strategic application of deuterium chemistry has led to the development of molecules like deutivacaftor with improved pharmacokinetic properties, most notably a longer half-life that allows for a more convenient once-daily dosing regimen.[12][14][16] This not only has the potential to improve patient adherence but also to provide a more stable therapeutic effect.

The future of deuterated CFTR modulators lies in their integration into highly effective combination therapies. The development of the "vanza triple" (vanzacaftor/tezacaftor/deutivacaftor) underscores this direction, aiming to provide even greater clinical benefit to a broader population of individuals with CF.[4][16][17] As research continues, the principles of deuteration may be applied to other CFTR modulators and in the development of novel therapies, further transforming the landscape of CF treatment and improving the quality of life for those affected by this disease.

References

The Metabolic Journey of Lumacaftor-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticipated metabolic fate of Lumacaftor-d4, a deuterated derivative of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Lumacaftor. While specific public data on this compound is limited, this document extrapolates its metabolic profile based on the known metabolism of Lumacaftor and the established principles of deuterium-modified pharmaceuticals. We present detailed experimental protocols for elucidating its metabolic pathways and quantitative data from studies on the non-deuterated compound for comparative purposes.

Introduction to Lumacaftor and the Rationale for Deuteration

Lumacaftor is a key component of the combination therapy ORKAMBI®, used to treat cystic fibrosis in patients with the F508del mutation. It acts as a CFTR corrector, improving the processing and trafficking of the misfolded CFTR protein to the cell surface.[1][2] The majority of Lumacaftor is excreted unchanged in the feces.[2][3] However, a small fraction undergoes metabolism, primarily through oxidation and glucuronidation.[1][3]

The strategic replacement of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) can significantly alter a drug's metabolic profile. This "deuteration" can lead to a longer half-life and improved pharmacokinetic properties by slowing the rate of metabolic reactions at the site of deuteration.[4] For Lumacaftor, this could potentially lead to a more favorable dosing regimen and sustained therapeutic effect.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of Lumacaftor, the primary metabolic pathways for this compound are expected to involve oxidation and glucuronidation. The incorporation of deuterium at specific metabolically active positions is likely intended to attenuate these transformations.

Predicted Metabolic Transformations of this compound

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Lumacaftor_d4 This compound M22_d4 Oxidative Metabolites (e.g., M22-d4) Lumacaftor_d4->M22_d4 CYP-mediated Oxidation (Potentially slowed by deuteration) M2_d4 Glucuronide Conjugates (e.g., M2-d4) Lumacaftor_d4->M2_d4 UGT-mediated Glucuronidation Excretion Fecal Excretion Lumacaftor_d4->Excretion Major Route (Unchanged) M22_d4->Excretion M2_d4->Excretion cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Liver Microsomes (Human, Rat, etc.) D Incubate this compound with Microsomes and NADPH at 37°C A->D B Prepare this compound Stock Solution B->D C Prepare NADPH Cofactor Solution C->D E Quench Reaction at Various Time Points D->E F Protein Precipitation and Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Quantify Remaining This compound G->H cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis A Administer this compound to Animal Models (e.g., Rats) B Collect Blood, Urine, and Feces at Predetermined Time Points A->B C Process Plasma, Homogenize Feces, and Pool Urine B->C D Extract Analytes C->D E LC-MS/MS Quantification of This compound and Metabolites D->E F Pharmacokinetic Modeling E->F

References

The Core Principles of Utilizing Lumacaftor-d4 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Lumacaftor-d4 in mass spectrometry, primarily focusing on its role as an internal standard for the accurate quantification of Lumacaftor in biological matrices. This document outlines the theoretical basis, experimental protocols, and data presentation standards for researchers and scientists in the field of drug development and bioanalysis.

Introduction to Lumacaftor and the Role of a Deuterated Internal Standard

Lumacaftor is a groundbreaking therapeutic agent used in the treatment of cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Specifically, Lumacaftor acts as a CFTR corrector, aiding in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2] To ensure its therapeutic efficacy and safety, it is crucial to accurately measure its concentration in biological fluids, such as plasma and sputum. This is where the application of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) becomes paramount.

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4] this compound, a deuterated analog of Lumacaftor, serves this purpose exceptionally well. By replacing four hydrogen atoms with deuterium, this compound is chemically almost identical to Lumacaftor, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[3][5]

Mechanism of Action of Lumacaftor

Lumacaftor's therapeutic effect stems from its ability to correct the misfolding of the F508del-CFTR protein, the most common mutation causing cystic fibrosis.[2][6] This mutation leads to the retention of the CFTR protein in the endoplasmic reticulum and its subsequent degradation. Lumacaftor acts as a chaperone, stabilizing the protein structure and facilitating its transport to the cell membrane, thereby increasing the number of functional CFTR channels on the cell surface.[1]

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_Synthesis F508del-CFTR Synthesis Misfolded_CFTR Misfolded F508del-CFTR F508del-CFTR_Synthesis->Misfolded_CFTR Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Lumacaftor_Action Lumacaftor Binding (Correction) Misfolded_CFTR->Lumacaftor_Action Corrected_CFTR Correctly Folded CFTR Lumacaftor_Action->Corrected_CFTR Trafficking Trafficking to Cell Membrane Corrected_CFTR->Trafficking Functional_CFTR Functional CFTR Channel Trafficking->Functional_CFTR

Mechanism of Lumacaftor as a CFTR Corrector.

Experimental Protocol: Quantification of Lumacaftor in Human Plasma

This section details a standard experimental workflow for the quantification of Lumacaftor in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[7][8][9]

Materials and Reagents
  • Lumacaftor analytical standard

  • This compound internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Human plasma (blank)

  • Polypropylene microcentrifuge tubes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare independent stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.[9]

  • Working Standard Solutions: Serially dilute the Lumacaftor stock solution with methanol to prepare a series of working standard solutions at various concentrations.[8]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare an internal standard working solution at a fixed concentration.[8]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Lumacaftor from plasma samples.[10][11]

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[12]

  • In a polypropylene microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).[7]

  • Spike the plasma sample with a small, precise volume of the this compound internal standard working solution.

  • Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample to precipitate the proteins.[13]

  • Vortex the mixture vigorously for a short duration.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Lumacaftor.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
HPLC System Agilent, Shimadzu, or equivalent
Column C8 or C18 (e.g., 2.6 µm, 50 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Gradient Elution A gradient is typically used to ensure good separation.[14][15]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~4.5 kV
Desolvation Temperature ~250 °C
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lumacaftor 453.1197.2
This compound 457.1201.2

Data Analysis and Presentation

The concentration of Lumacaftor in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from standards of known concentrations.

Method Validation

A robust LC-MS/MS method for Lumacaftor quantification should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.99> 0.995[16]
Calibration Range Dependent on expected concentrations0.01 - 10.0 µg/mL[9][17]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)94.2% ± 4.53% to 97.5% ± 2.94%[7]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12.7% at LLOQ, < 6.7% for higher concentrations[9]
Recovery (%) Consistent and reproducible~101.2% for Lumacaftor[8]
Matrix Effect Minimal and compensated by ISNo significant interference observed[9]
Stability Stable under various storage conditionsStable at examined temperatures and time points[9]

LLOQ: Lower Limit of Quantification

Experimental and Analytical Workflow

The entire process, from sample receipt to final data analysis, follows a logical and structured workflow.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing and Quantification Sample_Receipt Receive Plasma Sample Add_IS Spike with this compound (IS) Sample_Receipt->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer and Filter Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (LC) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Quantification Quantify Lumacaftor Concentration Area_Ratio->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Bioanalytical workflow for Lumacaftor quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS is a robust and reliable method for the quantitative analysis of Lumacaftor in biological matrices. This approach provides the necessary accuracy and precision for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. By following a well-defined and validated experimental protocol, researchers can obtain high-quality data to support the advancement of cystic fibrosis treatment. This guide provides a foundational understanding and practical framework for the implementation of this essential bioanalytical technique.

References

Methodological & Application

Application Note: Quantitative Analysis of Lumacaftor in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lumacaftor is a key therapeutic agent used in combination with ivacaftor for the treatment of cystic fibrosis in patients homozygous for the F508del mutation in the CFTR gene. Therapeutic Drug Monitoring (TDM) of lumacaftor is crucial for optimizing dosage, ensuring efficacy, and minimizing potential toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lumacaftor in human plasma. The method employs a stable isotope-labeled internal standard, Lumacaftor-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Principle

The analytical method involves a simple protein precipitation step to extract lumacaftor and the internal standard (this compound) from human plasma. The processed samples are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 or F5 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The analytes are monitored using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Lumacaftor reference standard, this compound (internal standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Acetic Acid (LC-MS grade), Ammonium trifluoroacetate.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).

2. Preparation of Solutions

  • Lumacaftor Stock Solution (1 mg/mL): Accurately weigh 10 mg of lumacaftor and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Lumacaftor Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the main stock solution with methanol/water (1:1) to obtain concentrations of 20 mg/L.[1]

  • Internal Standard Working Solution (1500 ng/mL): Dilute the this compound stock solution with methanol. A 50 µL aliquot of this solution is added to each 500 µL plasma sample.[2]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the lumacaftor working solutions into drug-free human plasma to achieve final concentrations ranging from 0.01 to 10.0 µg/mL.[1][3][4] A typical calibration curve may include concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:

    • Low QC (QCL): 0.03 µg/mL[1]

    • Medium QC (QCM): 0.5 µg/mL[1]

    • High QC (QCH): 7.5 µg/mL[1]

4. Sample Preparation Protocol

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 500 µL of plasma (standards, QCs, or patient samples) into the corresponding labeled tubes.[2]

  • Add 50 µL of the Internal Standard Working Solution (1500 ng/mL this compound) to each tube.[2]

  • Vortex each tube for approximately 10 seconds.

  • Add 900 µL of acetonitrile to each tube to precipitate plasma proteins.[2]

  • Vortex vigorously for 1 minute, then centrifuge the samples (e.g., at 4000 rpm for 5 minutes).[1][2]

  • Transfer 100 µL of the clear supernatant to a new set of tubes.[2]

  • Add 900 µL of 50% methanol to the supernatant.[2]

  • Vortex the mixture and centrifuge again.

  • Transfer the final supernatant to HPLC vials and inject 3.0 µL onto the LC-MS/MS system.[2]

Data Presentation

Quantitative Method Parameters

The performance of the LC-MS/MS method is summarized in the following tables.

Table 1: LC-MS/MS Instrumental Parameters | Parameter | Setting | | :--- | :--- | | Liquid Chromatography | | | HPLC System | AB Sciex or equivalent[2] | | Column | Phenomenex Kinetex F5, 100 mm × 3.0 mm, 2.6-μm[2] | | Column Temperature | 35 °C[2] | | Mobile Phase A | 5 mM ammonium trifluoroacetate with 0.1% acetic acid in water[2] | | Mobile Phase B | 100% Acetonitrile[2] | | Flow Rate | 0.45 mL/min[2] | | Injection Volume | 3.0 µL[2] | | Run Time | 6 minutes[1] | | Mass Spectrometry | | | Mass Spectrometer | AB Sciex API 4000 or equivalent[2] | | Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | | Ion Spray Voltage | 5500 V[1] | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | Lumacaftor | 453.1[2] | 197.2[2] | | this compound (IS) | 457.1[2] | 201.2[2] |

Table 2: Calibration Curve Summary

Analyte Concentration Range (ng/mL) Regression Model Correlation Coefficient (r²)

| Lumacaftor | 10 - 10,000 | Linear (1/x² weighting) | >0.999[1][5] |

Table 3: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) (n=6) Intra-Day Accuracy (%) (n=6) Inter-Day Precision (%CV) (n=6 runs) Inter-Day Accuracy (%) (n=6 runs)
LLOQ 10 <12.7%[6] 99.7% - 116%[6] <12.7%[6] 99.7% - 116%[6]
Low 30 <6.7%[6] 95.8% - 112.9%[6] <6.7%[6] 95.8% - 112.9%[6]
Medium 500 <6.7%[6] 95.8% - 112.9%[6] <6.7%[6] 95.8% - 112.9%[6]

| High | 7500 | <6.7%[6] | 95.8% - 112.9%[6] | <6.7%[6] | 95.8% - 112.9%[6] |

Table 4: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%)
Low 30 >85% 85% - 115%

| High | 7500 | >85% | 85% - 115% |

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma 500 µL Plasma Sample add_is Add 50 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 900 µL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant1 Transfer 100 µL Supernatant centrifuge1->supernatant1 dilute Add 900 µL 50% Methanol supernatant1->dilute centrifuge2 Centrifuge dilute->centrifuge2 final_supernatant Transfer to HPLC Vial centrifuge2->final_supernatant inject Inject 3 µL into LC-MS/MS final_supernatant->inject lcms Chromatographic Separation & MS/MS Detection (MRM) inject->lcms data Generate Peak Area Ratio (Lumacaftor / this compound) lcms->data quantify Quantify Concentration using Calibration Curve data->quantify

Caption: Experimental workflow for Lumacaftor analysis in plasma.

G cluster_primary Core Validation Parameters cluster_secondary Matrix & Stability Assessment center_node Reliable Quantitative Method selectivity Selectivity & Specificity center_node->selectivity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision recovery Extraction Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability (Freeze-Thaw, Bench-Top) center_node->stability selectivity->matrix_effect linearity->accuracy linearity->precision accuracy->precision

References

Application of Lumacaftor-d4 in Therapeutic Drug Monitoring for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of thick and sticky mucus.[1][2] Lumacaftor is a CFTR corrector therapy that improves the processing and trafficking of the F508del-CFTR protein to the cell surface.[3][4] It is administered in combination with ivacaftor, a CFTR potentiator that increases the channel open probability.[5][6] This combination therapy, marketed as Orkambi, is used to treat CF patients homozygous for the F508del mutation.[3][6]

Therapeutic Drug Monitoring (TDM) of lumacaftor is crucial due to significant interindividual pharmacokinetic variability and the potential for drug-drug interactions, as lumacaftor is primarily metabolized by cytochrome P450 3A enzymes.[7][8][9] TDM helps in optimizing dosing strategies to maximize therapeutic efficacy and minimize toxicity.[1][10] Lumacaftor-d4, a deuterated stable isotope of lumacaftor, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for TDM.[11][12] Its use ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[12]

Mechanism of Action of Lumacaftor/Ivacaftor

The combination of lumacaftor and ivacaftor addresses the defective CFTR protein in patients with the F508del mutation through a dual mechanism. Lumacaftor acts as a corrector, aiding in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[4] Once at the cell surface, ivacaftor acts as a potentiator, increasing the probability that the CFTR channel will be open and allow for the transport of chloride ions.[5][7]

cluster_ER Endoplasmic Reticulum cluster_CellMembrane Cell Membrane F508del-CFTR (misfolded) F508del-CFTR (misfolded) Lumacaftor Lumacaftor F508del-CFTR (misfolded)->Lumacaftor Correction Corrected F508del-CFTR Corrected F508del-CFTR Lumacaftor->Corrected F508del-CFTR Trafficked CFTR Trafficked CFTR Corrected F508del-CFTR->Trafficked CFTR Trafficking Ivacaftor Ivacaftor Trafficked CFTR->Ivacaftor Potentiation Functional CFTR Channel Functional CFTR Channel Ivacaftor->Functional CFTR Channel Chloride Ion Transport Chloride Ion Transport Functional CFTR Channel->Chloride Ion Transport Increased

Mechanism of Lumacaftor and Ivacaftor Action

Therapeutic Drug Monitoring Workflow

The TDM of lumacaftor involves a systematic process beginning with sample collection from the patient and culminating in dose adjustment by the clinician, if necessary. The use of a robust analytical method with a suitable internal standard like this compound is a critical component of this workflow.

Patient Sample Collection (Plasma) Patient Sample Collection (Plasma) Sample Preparation Sample Preparation Patient Sample Collection (Plasma)->Sample Preparation Add this compound (IS) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein Precipitation Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Quantification of Lumacaftor Clinical Decision Clinical Decision Data Interpretation->Clinical Decision Compare to Therapeutic Range Clinical Decision->Patient Sample Collection (Plasma) Dose Adjustment & Re-monitoring

Therapeutic Drug Monitoring Workflow for Lumacaftor

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of lumacaftor using this compound as an internal standard, based on published LC-MS/MS methods.

Table 1: LC-MS/MS Method Parameters

ParameterDescription
Internal Standard This compound[11]
Biological Matrix Human Plasma or Serum[12][13]
Sample Preparation Protein precipitation with acetonitrile[1][11][13]
Chromatographic Column Xselect HSS T3 or equivalent C18 column[1][11]
Mobile Phase Gradient elution with acetonitrile and water containing formic acid[14][15]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][11]
Detection Tandem Mass Spectrometry (MS/MS)[1][11]

Table 2: Assay Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.100 to 100 mg/L[16]
Lower Limit of Quantitation (LLOQ) 0.01 to 0.1 mg/L[13][16]
Within-run Precision (%CV) < 12.7%[13]
Between-run Precision (%CV) < 6.7% for concentrations above LLLOQ[13]
Accuracy 89.8% to 112.9%[1][13]

Experimental Protocols

1. Preparation of Stock Solutions and Internal Standard

  • Lumacaftor Stock Solution: Prepare a stock solution of lumacaftor in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[11]

  • This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 µg/mL.[11]

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate volumes of the lumacaftor stock solution into blank human plasma.

2. Sample Preparation Protocol

This protocol is for the precipitation of proteins from plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and patient sample.

  • Pipette 100 µL of each standard, QC, or patient plasma sample into the corresponding labeled tube.

  • Add 200 µL of the this compound IS working solution (in acetonitrile) to each tube. The acetonitrile will act as the protein precipitating agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis Protocol

The following are typical LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 5-10 µL.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 4 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and re-equilibrate for 1 minute.

  • Total Run Time: Approximately 6 minutes.[13]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Lumacaftor Transition: Monitor for specific precursor to product ion transitions (to be determined based on instrument tuning).

    • This compound Transition: Monitor for specific precursor to product ion transitions (to be determined based on instrument tuning).

4. Data Analysis and Quantification

  • Integrate the peak areas for both lumacaftor and this compound for each injection.

  • Calculate the peak area ratio of lumacaftor to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

  • Determine the concentration of lumacaftor in the QC and patient samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical procedure for quantifying lumacaftor in plasma samples using this compound as an internal standard.

Plasma Sample Plasma Sample Spike with this compound Spike with this compound Plasma Sample->Spike with this compound Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Spike with this compound->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Injection LC-MS/MS Injection Supernatant Collection->LC-MS/MS Injection Quantification Quantification LC-MS/MS Injection->Quantification MRM Detection

Analytical Workflow for Lumacaftor Quantification

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of lumacaftor in cystic fibrosis patients.[11][12] This approach enables clinicians to personalize dosing regimens, thereby improving treatment outcomes and patient safety.[1][10] The protocols and data presented in this application note offer a comprehensive guide for researchers and clinical laboratories involved in the TDM of CFTR modulators.

References

Application Note: Quantification of Lumacaftor in Sputum using Lumacaftor-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumacaftor, in combination with Ivacaftor, is a cornerstone therapy for cystic fibrosis (CF) patients homozygous for the F508del mutation in the CFTR gene.[1] It acts as a corrector, improving the conformational stability of the F508del-CFTR protein and increasing its trafficking to the cell surface.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Lumacaftor in relevant biological matrices, such as sputum, are crucial for optimizing treatment regimens and understanding its disposition at the site of action in the lungs.[3][4] This application note provides a detailed protocol for the quantification of Lumacaftor in human sputum using a stable isotope-labeled internal standard, Lumacaftor-d4, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust for bioanalytical applications.

Materials and Reagents

  • Lumacaftor (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Human sputum (drug-free)

  • Phosphate buffer

  • Dithiothreitol (DTT) (optional, for sputum homogenization)

Experimental Protocols

Sputum Sample Collection and Homogenization

A deep cough sputum sample should be collected, preferably in the morning before eating or drinking, to minimize contamination.[5] The patient should rinse their mouth with water prior to collection.[5] For viscous sputum, homogenization is necessary. An equal volume of 3% sodium hydroxide or a solution of dithiothreitol (DTT) can be added to liquefy the sample before processing.[6][7]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Lumacaftor and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Lumacaftor stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Lumacaftor working solutions into drug-free human sputum to prepare calibration standards at concentrations ranging from 0.01 to 10.0 µg/mL.[4][8][9][10] Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration.

Sample Preparation (Protein Precipitation)
  • To a 20 µL aliquot of sputum sample (standard, QC, or unknown), add the internal standard solution.[3][11]

  • Add a protein precipitation solution, such as acetonitrile containing 0.1% formic acid, in a 1:3 sample to solvent ratio.[4][8][12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C8 or C18 reverse-phase column (e.g., 2.6 µm, 50 x 2.1 mm)[8]
Mobile Phase A 0.1% Formic acid in Water[4][8][12]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.4 - 1 mL/min[4]
Injection Volume 5 - 10 µL[8][10]
Column Temperature 30 °C[10]
Gradient Elution A gradient elution is employed to ensure optimal separation. An example gradient is as follows: 0-1 min: 40% B; 1-2 min: 40-70% B; 2-2.7 min: held at 70% B; 2.7-2.8 min: 70-90% B; 2.8-4.0 min: 90% B washing; 4.0-4.1 min: 90-40% B; 4.1-6.0 min: held at 40% B.[8]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Ion Spray Voltage 4.5 kV[8][9]
Nebulizing Gas Nitrogen at 3 L/min[8][9]
Drying Gas Flow 20 L/min[8]
Heat Block Temperature 400 °C[8][9]
Desolvation Temperature 250 °C[8]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Lumacaftor: m/z 452.40 → 453[8][9]; this compound: To be determined based on the deuteration pattern (typically m/z will be +4 Da higher than the parent compound).

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published literature for Lumacaftor quantification in biological matrices.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Lumacaftor0.01 - 10.0>0.995[4]

Table 2: Accuracy and Precision

AnalyteQC LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Accuracy (%)
LumacaftorLLOQ<12.7[11]<12.7[11]99.7 - 116[11]99.7 - 116[11]
Low<6.7[11]<6.7[11]95.8 - 112.9[11]95.8 - 112.9[11]
Medium<6.7[11]<6.7[11]95.8 - 112.9[11]95.8 - 112.9[11]
High<6.7[11]<6.7[11]95.8 - 112.9[11]95.8 - 112.9[11]

LLOQ: Lower Limit of Quantitation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sputum Sputum Sample (20 µL) add_is Add this compound (Internal Standard) sputum->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C8/C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Lumacaftor calibration->quantification

Caption: Experimental workflow for Lumacaftor quantification in sputum.

signaling_pathway cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria selectivity Selectivity selectivity_crit No interference at analyte and IS retention times selectivity->selectivity_crit linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit Within ±15% of nominal (±20% at LLOQ) accuracy->accuracy_crit precision Precision precision_crit CV < 15% (< 20% at LLOQ) precision->precision_crit recovery Recovery recovery_crit Consistent and reproducible recovery->recovery_crit stability Stability stability_crit Analyte stable under defined storage and handling conditions stability->stability_crit

Caption: Key parameters for bioanalytical method validation.

References

Application Note and Protocols: Employing Lumacaftor-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, is a key component of combination therapies for cystic fibrosis.[1] However, it is also a strong inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical pathway for the metabolism of numerous drugs.[2][3] This strong induction potential necessitates a thorough evaluation of drug-drug interactions (DDIs) for any co-administered medications.

Lumacaftor-d4, a deuterated form of Lumacaftor, serves as an essential tool in these DDI studies. The incorporation of deuterium, a stable isotope of hydrogen, provides a distinct mass signature, enabling its use as an internal standard for highly accurate and precise quantification of Lumacaftor in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4] This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo DDI studies to characterize the CYP3A4 induction potential of Lumacaftor.

The Role of Deuterated Compounds in DDI Studies

Deuterated compounds are invaluable in pharmaceutical research for several reasons:

  • Internal Standards in Bioanalysis: Their near-identical physicochemical properties to the parent drug, but distinct mass, make them ideal internal standards for LC-MS/MS analysis. This allows for accurate quantification by correcting for variability in sample preparation and instrument response.

  • Metabolic Fate Studies: Deuterium labeling can help trace the metabolic pathways of a drug, aiding in the identification of metabolites.

  • Pharmacokinetic Analysis: The use of deuterated compounds as tracers allows for more precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 1: In Vitro CYP3A4 Induction by Lumacaftor in Human Hepatocytes
CompoundConcentration (µM)Mean Luminescence (RLU)Standard DeviationFold Induction vs. Vehicle
Vehicle Control (0.1% DMSO)N/A15,0001,2001.0
Rifampicin (Positive Control)10450,00035,00030.0
Lumacaftor1180,00015,00012.0
Lumacaftor5390,00030,00026.0
Lumacaftor10480,00040,00032.0

RLU: Relative Light Units. Data is representative and based on typical results from CYP3A4 induction assays.

Table 2: Predicted Pharmacokinetic Parameters of a CYP3A4 Substrate (e.g., Midazolam) in the Presence of Lumacaftor (In Vivo Study)
ParameterMidazolam Alone (Control)Midazolam + Lumacaftor% Change
AUC0-inf (ng*h/mL) 15030-80%
Cmax (ng/mL) 5020-60%
t1/2 (h) 3.01.5-50%
CL/F (L/h) 20100+400%

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. CL/F: Apparent oral clearance. Data is hypothetical and represents a typical outcome for a sensitive CYP3A4 substrate co-administered with a strong inducer like Lumacaftor.

Experimental Protocols

In Vitro CYP3A4 Induction Assay Using Cryopreserved Human Hepatocytes

This protocol outlines the assessment of Lumacaftor's potential to induce CYP3A4 expression in cultured human hepatocytes. This compound is used as an internal standard for the analytical quantification of Lumacaftor concentrations in the cell culture medium to confirm exposure.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates (e.g., 24-well or 48-well)

  • Lumacaftor

  • This compound (for analytical internal standard)

  • Rifampicin (positive control for CYP3A4 induction)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • CYP3A4 probe substrate (e.g., Luciferin-based substrate for a luminescent assay, or testosterone for LC-MS based endpoint)

  • Reagents for quantifying CYP3A4 activity or mRNA levels (e.g., P450-Glo™ Assay kit, or reagents for qRT-PCR)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment:

    • Prepare stock solutions of Lumacaftor, Rifampicin, and this compound in DMSO.

    • Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM for Lumacaftor; 10 µM for Rifampicin). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Replace the medium in the hepatocyte cultures with the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plates for 48-72 hours, with daily medium changes containing fresh compound.

  • Assessment of CYP3A4 Induction:

    • Enzyme Activity Assay (e.g., P450-Glo™):

      • After the incubation period, wash the cells with buffer.

      • Add the CYP3A4 probe substrate (e.g., luciferin derivative) to the wells and incubate according to the assay kit manufacturer's instructions.

      • Measure the resulting luminescence, which is proportional to CYP3A4 activity.

    • mRNA Quantification (qRT-PCR):

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalized to a housekeeping gene.

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 activity or mRNA expression for each concentration of Lumacaftor relative to the vehicle control.

    • Compare the induction by Lumacaftor to that of the positive control, Rifampicin.

  • Bioanalysis of Lumacaftor (Exposure Confirmation):

    • At the end of the treatment period, collect an aliquot of the cell culture medium.

    • Add a known concentration of this compound as an internal standard.

    • Extract Lumacaftor and this compound from the medium.

    • Analyze the samples by a validated LC-MS/MS method to confirm the actual concentrations of Lumacaftor to which the cells were exposed.

In Vivo Drug-Drug Interaction Study in Healthy Volunteers

This protocol describes a clinical study to evaluate the effect of Lumacaftor on the pharmacokinetics of a sensitive CYP3A4 probe substrate, such as midazolam. This compound is used as an internal standard for the quantification of Lumacaftor in plasma samples.

Study Design:

A single-center, open-label, two-period, fixed-sequence study in healthy adult volunteers.

Study Periods:

  • Period 1 (Reference): Administration of a single oral dose of a sensitive CYP3A4 probe substrate (e.g., midazolam 2 mg).

  • Washout Period: A sufficient washout period for the probe substrate (e.g., 7 days).

  • Lumacaftor Dosing: Administration of Lumacaftor at a therapeutic dose (e.g., 400 mg every 12 hours) for a duration sufficient to achieve maximal CYP3A4 induction (e.g., 10-14 days).

  • Period 2 (Treatment): On the last day of Lumacaftor dosing, co-administration of a single oral dose of the same CYP3A4 probe substrate (e.g., midazolam 2 mg).

Methodology:

  • Subject Screening and Enrollment:

    • Recruit healthy volunteers who meet the inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

  • Drug Administration:

    • Period 1: Administer a single oral dose of the CYP3A4 probe substrate to fasting subjects.

    • Lumacaftor Dosing: Administer Lumacaftor with food to enhance absorption for the specified duration.

    • Period 2: Administer the single oral dose of the CYP3A4 probe substrate concurrently with the morning dose of Lumacaftor.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points before and after the administration of the probe substrate in both periods (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood samples to determine steady-state concentrations of Lumacaftor during the treatment period.

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the probe substrate, its primary metabolite (e.g., 1'-hydroxymidazolam), and Lumacaftor in plasma.

    • Use this compound as the internal standard for the quantification of Lumacaftor. Use a stable isotope-labeled internal standard for the probe substrate and its metabolite.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate the pharmacokinetic parameters of the probe substrate and its metabolite for both periods (with and without Lumacaftor) using non-compartmental analysis. Key parameters include AUC0-t, AUC0-inf, Cmax, tmax, and t1/2.

    • Determine the geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for the pharmacokinetic parameters of the probe substrate to assess the magnitude of the drug-drug interaction.

Mandatory Visualizations

CYP3A4_Induction_Pathway Lumacaftor Lumacaftor PXR Pregnane X Receptor (PXR) Lumacaftor->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex CYP3A4_Gene CYP3A4 Gene PXR_RXR_Complex->CYP3A4_Gene Binds to promoter region in Nucleus Nucleus Nucleus CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Drug_Metabolism Increased Metabolism of CYP3A4 Substrates CYP3A4_Protein->Drug_Metabolism Catalyzes

Caption: Signaling pathway of Lumacaftor-mediated CYP3A4 induction.

In_Vitro_Workflow cluster_preparation Cell Culture and Treatment cluster_assessment CYP3A4 Induction Assessment cluster_analysis Data Analysis Thaw_Plate Thaw and Plate Cryopreserved Hepatocytes Treatment Treat with Lumacaftor, Rifampicin (Positive Control), or Vehicle (Negative Control) Thaw_Plate->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate Bioanalysis LC-MS/MS Bioanalysis of this compound for Exposure Confirmation Treatment->Bioanalysis Medium Sample Activity_Assay Enzyme Activity Assay (e.g., P450-Glo™) Incubate->Activity_Assay mRNA_Analysis mRNA Quantification (qRT-PCR) Incubate->mRNA_Analysis Fold_Induction Calculate Fold Induction vs. Vehicle Control Activity_Assay->Fold_Induction mRNA_Analysis->Fold_Induction

Caption: Experimental workflow for the in vitro CYP3A4 induction assay.

In_Vivo_Workflow cluster_period1 Period 1: Reference cluster_lumacaftor_dosing Induction Phase cluster_period2 Period 2: Treatment cluster_analysis Analysis Midazolam_Alone Administer Single Dose of Midazolam (Probe Substrate) PK_Sampling1 Serial Pharmacokinetic Blood Sampling Midazolam_Alone->PK_Sampling1 Washout Washout Period Bioanalysis LC-MS/MS Bioanalysis of Midazolam, Metabolite, and Lumacaftor (using this compound as IS) PK_Sampling1->Bioanalysis Lumacaftor_Dosing Administer Lumacaftor (e.g., 400 mg q12h) for 10-14 days Washout->Lumacaftor_Dosing Midazolam_Lumacaftor Co-administer Single Dose of Midazolam with Lumacaftor Lumacaftor_Dosing->Midazolam_Lumacaftor PK_Sampling2 Serial Pharmacokinetic Blood Sampling Midazolam_Lumacaftor->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic and Statistical Analysis Bioanalysis->PK_Analysis

Caption: Logical workflow for the in vivo drug-drug interaction study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Lumacaftor-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumacaftor-d4. Our aim is to address specific issues that may arise during the experimental process of optimizing mass spectrometry parameters for the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound in positive electrospray ionization (ESI+)?

The molecular weight of Lumacaftor is approximately 452.4 g/mol . For this compound, with the addition of four deuterium atoms in place of four hydrogen atoms, the molecular weight increases to approximately 456.4 g/mol . In positive electrospray ionization, the molecule is typically protonated ([M+H]⁺). Therefore, the expected m/z for the precursor ion of this compound would be approximately 457.4.

Q2: I am not detecting a signal for this compound. What are the initial troubleshooting steps?

If you are not detecting a signal for this compound, consider the following initial steps:

  • Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and has passed its routine performance checks.

  • Check Standard Solution: Confirm the concentration and integrity of your this compound standard solution. Consider preparing a fresh dilution.

  • Infusion Analysis: Directly infuse a known concentration of your this compound standard into the mass spectrometer to verify its ionization and detection without the liquid chromatography (LC) system. This will help isolate the problem to either the MS or the LC.

  • Source Conditions: Check the electrospray source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature. Ensure the spray is stable.[1]

Q3: My signal intensity for this compound is low. How can I improve it?

Low signal intensity can be caused by several factors. Here are some strategies to improve it:

  • Optimize Ionization Source Parameters: Systematically adjust the spray voltage, capillary temperature, and nebulizer gas pressure to find the optimal settings for this compound.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For amine-containing compounds like Lumacaftor, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation and enhance the signal in positive ion mode.

  • Collision Energy Optimization: If performing tandem mass spectrometry (MS/MS), optimize the collision energy for the specific MRM transition to ensure efficient fragmentation and production of the desired product ion.

  • Sample Preparation: Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, has good recovery for this compound. Inefficient extraction will lead to lower concentrations being introduced to the instrument.

Q4: I am observing peak tailing or splitting for my this compound peak. What could be the cause?

Peak tailing or splitting in liquid chromatography can be attributed to several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Using a column with good end-capping or adding a small amount of a competing agent to the mobile phase can help.

  • Mismatched Injection Solvent: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase to ensure proper peak shape.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column or replacing it.

Q5: Are there any known issues with using deuterated internal standards like this compound?

Yes, while stable isotope-labeled internal standards are generally reliable, some potential issues can arise:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. This is known as the "isotope effect." It is important to ensure that the peak for this compound is adequately resolved from any potential interferences.

  • Purity of the Standard: The isotopic purity of the deuterated standard is crucial. Any presence of the non-deuterated form as an impurity can affect the accuracy of quantification.

  • Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly under certain pH and temperature conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Baseline
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase. Purge the pump to remove any trapped air bubbles.
Leaking Fittings Inspect all fittings for any signs of leaks and tighten or replace as necessary.
Dirty Ion Source Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.
Column Bleed Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 2: Poor Reproducibility of Peak Area
Possible Cause Troubleshooting Step
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe. Ensure the correct injection volume is programmed.
Sample Evaporation Use vial caps with septa to minimize solvent evaporation from the sample vials, especially for long runs.
Fluctuations in Ion Source Monitor the stability of the electrospray. An unstable spray can lead to variable ionization and inconsistent peak areas. Clean the source if necessary.[1]
Matrix Effects If analyzing complex matrices, co-eluting compounds can suppress or enhance the ionization of this compound. Improve sample cleanup or chromatographic separation to mitigate these effects.
Inconsistent Sample Preparation Ensure the sample preparation procedure, especially manual steps like pipetting and vortexing, is performed consistently for all samples.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.[2][3]

  • Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound (internal standard) to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.

  • Injection: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for this compound Detection

This protocol provides a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Setting
Column C18 or C8 column (e.g., 50 x 2.1 mm, 2.6 µm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute Lumacaftor.
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3500 - 4500 V
Nebulizer Gas Nitrogen, 40 - 60 psi
Drying Gas Nitrogen, 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for Lumacaftor analysis. While specific to Lumacaftor, similar performance can be expected for this compound.

Table 1: Linearity and Range

Analyte Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Reference
LumacaftorPlasma10 - 400> 0.99[5]
LumacaftorPlasma10 - 10,000> 0.9954[6]
LumacaftorPlasma100 - 100,000N/A[3]

Table 2: Accuracy and Precision

Analyte Matrix Concentration Level Accuracy (%) Precision (%RSD) Reference
LumacaftorPlasma & SputumLLOQ99.7 - 116< 12.7[2]
LumacaftorPlasma & Sputum> LLOQ95.8 - 112.9< 6.7[2]

Visualizations

Lumacaftor Mechanism of Action

Lumacaftor_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_CellMembrane Cell Membrane ER_Membrane Misfolded_F508del Misfolded F508del-CFTR Proteasomal_Degradation Proteasomal Degradation Misfolded_F508del->Proteasomal_Degradation (Default Pathway) Corrected_F508del Correctly Folded F508del-CFTR Lumacaftor Lumacaftor Lumacaftor->Misfolded_F508del Binds and corrects misfolding Golgi Further Processing and Trafficking Corrected_F508del->Golgi Cell_Membrane Increased Surface Expression Golgi->Cell_Membrane Ion_Transport Restored Cl⁻ Ion Transport Cell_Membrane->Ion_Transport

Caption: Mechanism of action of Lumacaftor on F508del-CFTR.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation MS_Detection 4. Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis Results 6. Results Data_Analysis->Results

Caption: General experimental workflow for this compound analysis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start No / Low Signal for This compound Check_MS Direct Infusion of Standard Start->Check_MS Signal_OK_MS Signal OK? Check_MS->Signal_OK_MS Troubleshoot_LC Troubleshoot LC System: - Column - Mobile Phase - Connections Signal_OK_MS->Troubleshoot_LC Yes Troubleshoot_MS Troubleshoot MS: - Source Cleaning - Calibration - Detector Signal_OK_MS->Troubleshoot_MS No Check_SamplePrep Review Sample Prep: - Extraction Recovery - Standard Concentration Troubleshoot_LC->Check_SamplePrep End Problem Resolved Troubleshoot_MS->End Check_SamplePrep->End

Caption: Logical troubleshooting flow for signal issues.

References

Technical Support Center: Troubleshooting Matrix Effects with Lumacaftor-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Lumacaftor-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern when using this compound?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[2] When using this compound as an internal standard (IS) for Lumacaftor, a differential matrix effect on the analyte versus the IS can lead to erroneous quantification.

Q2: We are observing significant variability and poor accuracy in our quality control (QC) samples. Could this be a matrix effect?

Yes, high variability and poor accuracy are classic signs of uncompensated matrix effects. This issue can be particularly prominent when analyzing samples from different individuals or lots, a phenomenon known as the "relative matrix effect." Endogenous matrix components like phospholipids, salts, and proteins, or exogenous components from dosing vehicles or anticoagulants can all contribute.[1][3] It is crucial to investigate whether Lumacaftor and this compound are experiencing the same degree of ionization suppression or enhancement.

Q3: How can we qualitatively assess if a matrix effect is present in our Lumacaftor assay?

A post-column infusion experiment is a rapid and effective method for the qualitative determination of matrix effects.[1] This technique helps to identify at what points during the chromatographic run ion suppression or enhancement occurs. If these zones overlap with the retention time of Lumacaftor and this compound, it strongly indicates a matrix effect.

Q4: What is the recommended approach to quantitatively determine the extent of the matrix effect?

The post-extraction spike method is the standard for quantitatively assessing the matrix effect.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, and an IS-normalized MF is determined to see if the internal standard adequately compensates for the matrix effect.

Troubleshooting Guide

Issue 1: Inconsistent peak area response for this compound across different plasma lots.

  • Possible Cause: Relative matrix effect, where different sources of plasma have varying levels of interfering components.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of blank matrix, as recommended by regulatory guidelines.[1] Prepare low and high QC samples and calculate the matrix factor (MF) and the coefficient of variation (%CV).

    • Improve Sample Cleanup: The most common sample preparation technique, protein precipitation, may not be sufficient to remove all interfering components, especially phospholipids.[2] Consider more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

    • Optimize Chromatography: Modify the chromatographic method to achieve better separation between Lumacaftor/Lumacaftor-d4 and the regions of ion suppression identified in the post-column infusion experiment.[5]

Issue 2: The Internal Standard (this compound) does not adequately compensate for the matrix effect on Lumacaftor.

  • Possible Cause: Differential matrix effects on the analyte and the internal standard. Although stable isotope-labeled internal standards are the "gold standard," they are not immune to differential effects, especially if their retention times are not perfectly aligned.[6][7]

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the chromatographic peaks for Lumacaftor and this compound are perfectly co-eluting. Even slight separation can expose them to different matrix environments, leading to poor tracking.[8] A lower-resolution column might paradoxically improve co-elution and, therefore, compensation.[8]

    • Evaluate IS-Normalized Matrix Factor: Calculate the IS-normalized matrix factor across multiple matrix lots. A value close to 1.0 with a low %CV indicates effective compensation.[1] If the values deviate significantly, it confirms a differential matrix effect.

    • Investigate Alternative Ionization: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5] If your instrumentation allows, testing the method with an APCI source may mitigate the issue.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effect by Post-Column Infusion

  • Setup: Infuse a standard solution of Lumacaftor and this compound at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer inlet.

  • Injection: Inject an extracted blank plasma sample onto the LC-MS/MS system.

  • Analysis: Monitor the ion chromatogram for Lumacaftor and this compound. A stable baseline signal will be observed from the infused solution. Any dip or rise in this baseline indicates ion suppression or enhancement, respectively, from the eluting matrix components.

  • Interpretation: Compare the retention time of Lumacaftor and this compound with the regions of signal alteration to determine if they are eluting in a zone of matrix effect.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Lumacaftor and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Lumacaftor and this compound into the extracted matrix at the same low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike Lumacaftor and this compound into the blank matrix before extraction at low and high QC concentrations. (This set is for recovery assessment).

  • Analysis: Analyze all three sets using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Lumacaftor) / (MF of this compound)

Data Presentation

Table 1: Hypothetical Matrix Factor Assessment for Lumacaftor and this compound

Plasma LotAnalyte Conc.Lumacaftor Peak Area (Set B)This compound Peak Area (Set B)Lumacaftor MFThis compound MFIS-Normalized MF
Neat Solution (Set A) Low QC150,000300,000---
Lot 1Low QC120,000235,0000.800.781.03
Lot 2Low QC115,000230,0000.770.771.00
Lot 3Low QC135,000275,0000.900.920.98
Lot 4Low QC110,000225,0000.730.750.97
Lot 5Low QC125,000245,0000.830.821.01
Lot 6Low QC118,000232,0000.790.771.02
Mean 0.80 0.80 1.00
%CV 7.8% 7.9% 2.3%

In this ideal hypothetical scenario, both Lumacaftor and this compound experience similar ion suppression (MF ≈ 0.80), and the IS-Normalized MF is close to 1.0 with a low %CV, indicating that the internal standard effectively compensates for the matrix effect.

Visualizations

MatrixEffect_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_mitigation Mitigation Strategy infuse Post-Column Infusion of Analyte/IS inject_blank Inject Extracted Blank Matrix infuse->inject_blank monitor Monitor Signal for Dips/Peaks inject_blank->monitor chrom Optimize Chromatography monitor->chrom Inform Optimization prep_sets Prepare Sets A, B, C analyze LC-MS/MS Analysis prep_sets->analyze calculate Calculate MF, RE, and IS-Norm MF analyze->calculate cleanup Improve Sample Cleanup (SPE/LLE) calculate->cleanup If MF inconsistent or IS-Norm MF ≠ 1 cleanup->chrom ionization Change Ionization (ESI -> APCI) chrom->ionization end Robust Method ionization->end start Problem: Inconsistent Results assess Assess Matrix Effect start->assess cluster_qualitative cluster_qualitative assess->cluster_qualitative Qualitative cluster_quantitative cluster_quantitative assess->cluster_quantitative Quantitative PostExtractionSpike cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spike Matrix cluster_setC Set C: Pre-Spike Matrix A1 Solvent A2 Spike Analyte + IS A1->A2 LC-MS/MS Analysis LC-MS/MS Analysis A2->LC-MS/MS Analysis B1 Blank Matrix B2 Extract B1->B2 B3 Spike Analyte + IS B2->B3 B3->LC-MS/MS Analysis C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Extract C2->C3 C3->LC-MS/MS Analysis Calculate MF\n(Area B / Area A) Calculate MF (Area B / Area A) LC-MS/MS Analysis->Calculate MF\n(Area B / Area A) Calculate RE\n(Area C / Area B) Calculate RE (Area C / Area B) LC-MS/MS Analysis->Calculate RE\n(Area C / Area B)

References

improving the solubility of Lumacaftor-d4 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Lumacaftor-d4 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is a versatile solvent compatible with many cell culture applications when used at low final concentrations.

Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. It is crucial to perform a vehicle control experiment with the same DMSO concentration as your treated samples to account for any solvent effects.

Q3: Can I use other solvents to dissolve this compound?

A3: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol and methanol can also be used. However, their suitability and potential for cytotoxicity at the required concentrations should be validated for your specific cell line and experimental conditions.[2]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below the known solubility limit (see Table 1).

    • To aid dissolution, you can gently warm the solution to 60°C and use ultrasonication.[1]

    • Use fresh, anhydrous (hygroscopic) DMSO, as water content can affect the solubility of hydrophobic compounds.[1]

Issue 2: this compound precipitates out of solution when I add it to my aqueous cell culture medium or buffer.

  • Possible Cause: The low aqueous solubility of this compound is causing it to crash out of the polar environment.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Step-wise dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the rest of your media.

    • Increase the serum concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins.

    • Use a solubilizing agent: For technically demanding experiments, consider the use of biocompatible solubilizing agents or carriers, but be aware that these may have their own effects on the cells.

Issue 3: I observe a precipitate in my cell culture plates after incubation.

  • Possible Cause: This could be due to the precipitation of this compound over time, or it could be a result of interactions with components of the cell culture medium.

  • Solution:

    • Visual inspection: Before treating your cells, inspect the prepared medium containing this compound for any signs of precipitation. If observed, do not use it.

    • Solvent control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed effects are not due to the solvent.

    • Reduce incubation time: If the compound is precipitating over a longer incubation period, consider if a shorter treatment time is feasible for your experimental goals.

    • Media change: For long-term experiments, it may be necessary to replace the treatment medium at regular intervals to maintain the desired concentration of dissolved this compound.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)
DMSO25 mg/mL[1]54.77 mM[1]
WaterPractically insoluble[3]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound (Molecular Weight: 456.43 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes to initiate dissolution.

  • If the powder is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1]

  • Following heating, vortex the tube again.

  • If solids are still visible, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • In a sterile conical tube, add the pre-warmed complete cell culture medium.

  • While gently swirling the medium, add the calculated volume of the this compound stock solution drop-wise to the medium. This helps to rapidly disperse the DMSO stock and minimize local concentrations that can lead to precipitation.

  • Cap the tube and invert it gently several times to ensure thorough mixing.

  • Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, it should not be used.

  • Use the freshly prepared working solution to treat your cells. Remember to include a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Warm (60°C), Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute into Pre-warmed Media thaw->dilute mix Gently Mix dilute->mix inspect Inspect for Precipitation mix->inspect treat Treat Cells inspect->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound in in vitro experiments.

cftr_pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Protein Trafficking cluster_function Channel Function ribosome Ribosome er Endoplasmic Reticulum (ER) ribosome->er Translation misfolded_cftr Misfolded F508del-CFTR er->misfolded_cftr F508del Mutation corrected_cftr Correctly Folded F508del-CFTR misfolded_cftr->corrected_cftr degradation Proteasomal Degradation misfolded_cftr->degradation lumacaftor This compound lumacaftor->misfolded_cftr Acts as a Chaperone golgi Golgi Apparatus corrected_cftr->golgi ER Exit vesicle Transport Vesicle golgi->vesicle Processing cell_membrane Cell Membrane vesicle->cell_membrane Insertion functional_cftr Functional CFTR Channel cell_membrane->functional_cftr cl_ion Cl- Ion Transport functional_cftr->cl_ion Gating

Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein processing pathway.[3][4]

References

Technical Support Center: Isotopic Exchange with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing issues related to isotopic exchange with deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent inaccuracies in quantitative analysis arising from hydrogen-deuterium (H/D) exchange.

Section 1: Understanding Isotopic Exchange

This section covers the fundamental principles of H/D exchange and why it is a concern when using deuterated internal standards.

Q1: What is isotopic exchange, and why is it a problem for my deuterated standard?

A1: Isotopic exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., from water in the solvent or sample matrix), or vice-versa.[1] This process, also known as H/D back-exchange, is problematic because it changes the mass of your internal standard.[2]

If your deuterated standard, intended to have a specific mass (M+n), exchanges deuterium for hydrogen, new species with lower masses (e.g., M+n-1, M+n-2) will be formed. This leads to a compromised analytical assay, causing:

  • Inaccurate Quantification: The signal for your standard is split across multiple mass channels, leading to an underestimation of its true concentration and, consequently, an overestimation of the analyte concentration.

  • Loss of Signal Intensity: The response for the primary isotopic peak of the standard will decrease.

  • Calibration Failure: The integrity of the standard curve can be compromised, leading to poor accuracy and precision.[3]

Q2: Which parts of a molecule are most likely to undergo H/D exchange?

A2: The stability of a deuterium label depends entirely on its position within the molecule. Deuterons attached to heteroatoms are highly susceptible to exchange, while those on carbon atoms are generally more stable, but not always immune.

  • Highly Labile (Unstable) Positions: Deuterium atoms attached to Oxygen (-OH), Nitrogen (-NH, -NH₂), or Sulfur (-SH) will exchange almost instantly with protons from any protic solvent like water or methanol. These positions should always be avoided for deuterium labeling in internal standards.[2]

  • Conditionally Labile Positions: Deuterium atoms on a carbon adjacent to a carbonyl group (C=O), known as an α-carbon, can be susceptible to exchange, especially under acidic or basic conditions through a process called enolization.[2][4] Aromatic positions can also be prone to exchange under certain catalytic conditions.[2]

  • Generally Stable Positions: Deuterium atoms on alkyl chains (sp³ carbons) or non-activated aromatic rings are typically stable and do not exchange under standard analytical conditions. These are the preferred locations for labeling.

G start Unexpected Peak Profile for Deuterated Standard prep Prepare Standard in Final LC Mobile Phase / Matrix start->prep t0 Inject Immediately (T=0) & Acquire MS Data prep->t0 incubate Incubate Solution at Room Temperature or 37°C prep->incubate compare Compare Isotopic Profile of T=0 vs. T=X t0->compare tx Inject After Time X (e.g., 2, 4, 8 hours) & Acquire MS Data incubate->tx tx->compare no_change Result: No Change in Peak Ratios compare->no_change Profiles Match change Result: Increase in Lower Mass Peaks compare->change Profiles Differ conclusion_no Issue is NOT H/D exchange. Investigate standard purity, fragmentation, or contamination. no_change->conclusion_no conclusion_yes H/D Exchange Confirmed. Proceed to Prevention & Mitigation Strategies. change->conclusion_yes G start Is H/D Exchange a Potential Issue? check_structure Examine Structure: Are labels on N, O, S, or α-carbons? start->check_structure stable_label Labels are on stable positions. Low risk. check_structure->stable_label No unstable_label Labels are on labile positions. High risk. check_structure->unstable_label Yes mitigate Apply Prevention Strategies: • Adjust pH to ~2.5-3 • Cool autosampler to 4°C • Minimize time in aqueous solution unstable_label->mitigate retest Retest for Exchange mitigate->retest success Problem Solved retest->success Successful fail Exchange Persists retest->fail Unsuccessful alternative Change Internal Standard: • Use a ¹³C or ¹⁵N labeled analogue • Use a more stably labeled D-analogue fail->alternative

References

sample preparation techniques for Lumacaftor-d4 analysis in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Lumacaftor-d4 in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the three primary sample preparation techniques for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete protein precipitation.Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used. A 3:1 ratio is commonly recommended.[1]
Analyte co-precipitation with proteins.Optimize the precipitation solvent. While acetonitrile is common, methanol or acetone can be tested. Consider the addition of a small amount of acid (e.g., formic acid) to the precipitation solvent to disrupt protein binding.
Premature sample processing.Allow for sufficient incubation time after adding the precipitating solvent. Vortex thoroughly and ensure complete protein crashing before centrifugation.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient removal of endogenous matrix components (e.g., phospholipids).Use a protein precipitation plate with a phospholipid removal sorbent. Optimize the mobile phase and chromatographic conditions to separate the analyte from co-eluting matrix components.
High salt concentration in the final extract.If salts were used to aid precipitation, ensure they are not carried over into the final extract. An additional washing step with a non-polar solvent after precipitation might help.
Clogged LC Column or High Backpressure Incomplete removal of precipitated proteins.Increase centrifugation speed and/or time to ensure a compact protein pellet. Carefully collect the supernatant without disturbing the pellet. Consider using a filter plate for protein removal.
Particulate matter in the sample or solvent.Filter all solvents before use. Ensure samples are free of visible particulates before extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incorrect pH of the aqueous phase.Adjust the pH of the sample to ensure this compound is in a neutral, unionized state to facilitate its partitioning into the organic solvent.
Inappropriate extraction solvent.Select a solvent in which this compound has high solubility and is immiscible with the sample matrix. Methyl tert-butyl ether (MTBE) is a common choice.
Insufficient mixing or extraction time.Vortex the sample and extraction solvent vigorously for an adequate amount of time to ensure efficient partitioning.
Analyte volatility.If the analyte is volatile, avoid high temperatures during the solvent evaporation step. Use a gentle stream of nitrogen at room temperature.
Emulsion Formation High concentration of lipids or proteins in the sample.Centrifuge the sample at a higher speed and for a longer duration. Add salt (salting out) to the aqueous layer to increase its polarity and break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]
Poor Phase Separation Similar densities of the aqueous and organic phases.Choose a solvent with a significantly different density from the aqueous sample. The addition of salt can also aid in phase separation.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inappropriate sorbent selection.For this compound, a reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is a suitable starting point due to its broad applicability.
Cartridge/plate drying out before sample loading.Ensure the sorbent bed remains conditioned and equilibrated until the sample is loaded, unless using a water-wettable sorbent like Oasis HLB.
Incorrect pH of the loading solution.Adjust the sample pH to ensure optimal retention of this compound on the sorbent.
Wash solvent is too strong.Use a weaker wash solvent (lower percentage of organic solvent) to remove interferences without eluting the analyte.
Elution solvent is too weak.Use a stronger elution solvent (higher percentage of organic solvent) to ensure complete elution of the analyte from the sorbent.
High Matrix Effects Insufficient removal of interfering compounds.Optimize the wash step by using a solvent that selectively removes matrix components while retaining the analyte. Consider using a more selective SPE sorbent.
Inconsistent Results Variable flow rates during loading, washing, or elution.Use a vacuum manifold or a positive pressure processor to maintain consistent flow rates across all samples.
Channeling in the sorbent bed.Ensure the sorbent is properly conditioned and that the sample is loaded evenly onto the cartridge or well.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for this compound analysis?

A1: The choice of technique depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, throughput, and the available equipment.

  • Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, making it suitable for high-throughput screening. However, it provides the least clean extract, which can lead to higher matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It is more labor-intensive and may suffer from issues like emulsion formation.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to lower matrix effects and higher sensitivity. It is also easily automated but is the most expensive and time-consuming of the three methods.

Q2: How can I minimize matrix effects in my this compound assay?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in bioanalysis. To minimize them:

  • Choose a more selective sample preparation technique like SPE to remove a larger portion of the interfering matrix components.

  • Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard (like this compound itself for the analysis of unlabeled Lumacaftor) to compensate for matrix effects.

  • Dilute the sample extract, if the sensitivity of the assay allows, to reduce the concentration of matrix components.

Q3: What are the typical recovery rates for this compound with different sample preparation methods?

A3: Recovery can vary depending on the matrix and the specifics of the protocol. For protein precipitation of Lumacaftor in plasma using acetonitrile, a recovery of 101.2% has been reported. While specific comparative data for LLE and SPE for this compound is limited in the provided search results, generally, SPE is known to offer high and reproducible recoveries. LLE recovery can be high but may be more variable.

Q4: Can I use the same sample preparation method for different biological matrices like plasma, sputum, and urine?

A4: While the fundamental principles of the techniques remain the same, the protocol may need to be optimized for each matrix due to differences in their composition (e.g., protein content, viscosity, endogenous compounds). For instance, sputum is more viscous and may require an initial homogenization or solubilization step. Urine typically has a lower protein concentration than plasma, potentially simplifying the protein precipitation process.

Q5: My recovery is consistently low. What are the first things I should check?

A5: For any of the techniques, first check for simple errors in your procedure:

  • Pipetting accuracy: Ensure all volumes of sample, standards, and solvents are accurate.

  • pH adjustments: Verify the pH of your solutions if this is a critical step in your protocol.

  • Vortexing/Mixing: Ensure adequate mixing at each step to allow for proper extraction.

  • Evaporation step (if applicable): Make sure you are not losing your analyte due to excessive heat or a strong nitrogen stream. After checking these, refer to the specific troubleshooting guide for the technique you are using.

Quantitative Data Summary

The following tables summarize the available quantitative data for the different sample preparation techniques. Note that specific comparative data for this compound across all three methods is limited in the provided search results.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery ~101.2% (in plasma)Data not available for this compound. Generally can be high but variable.Data not available for this compound. Generally high and reproducible.
Matrix Effect Can be significant due to less clean extract.Moderate, cleaner than PPT.Generally the lowest due to the cleanest extracts.
Process Efficiency High throughput, fast.Moderate throughput, can be labor-intensive.Lower throughput (manual), but can be automated.
Cost per Sample Low.Low to moderate.High.
Solvent Consumption Low to moderate.High.Moderate.

Table 2: Reported Performance Characteristics for Lumacaftor Analysis using Protein Precipitation in Plasma

Parameter Value Reference
Linearity Range 0.01 to 10 µg/mL[3]
Lower Limit of Quantification (LLOQ) 1.84 x 10⁻³ µg/mL[3]
Recovery 101.2%[3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma/Sputum

This protocol is adapted from a validated method for the analysis of Lumacaftor in human plasma and sputum.

Materials:

  • Plasma or Sputum sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., a different deuterated analog or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or sputum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Biological Fluids (General Protocol)

This is a general protocol that should be optimized for your specific application.

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • Methyl tert-butyl ether (MTBE) or other suitable immiscible organic solvent

  • pH adjustment solution (e.g., buffer, dilute acid/base)

  • Internal Standard (IS) working solution

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the biological fluid sample into a glass test tube.

  • Add 50 µL of the internal standard working solution.

  • Adjust the pH of the sample to neutral (pH ~7) using the appropriate buffer or solution.

  • Add 2 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Biological Fluids (General Protocol using Oasis HLB)

This is a general protocol using a common reversed-phase sorbent and should be optimized.

Materials:

  • Biological fluid sample

  • Oasis HLB SPE cartridges or 96-well plate

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) working solution

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes or plate

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add 100 µL of the internal standard working solution. Vortex to mix.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge/well.

  • Equilibration: Pass 1 mL of water through the SPE cartridge/well. Do not let the sorbent dry out.

  • Loading: Load the pre-treated sample onto the cartridge/well at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge/well to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Visualizations

PPT_Workflow cluster_0 Sample Preparation Sample 1. Biological Sample (Plasma/Sputum) Add_IS 2. Add Internal Standard Sample->Add_IS Add_ACN 3. Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex 4. Vortex Add_ACN->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Protein Precipitation (PPT).

LLE_Workflow cluster_1 Sample Preparation Sample 1. Biological Sample Add_IS_pH 2. Add IS & Adjust pH Sample->Add_IS_pH Add_Solvent 3. Add Immiscible Organic Solvent Add_IS_pH->Add_Solvent Vortex 4. Vortex Add_Solvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_2 Sample Preparation Pretreat 1. Sample Pre-treatment Load 4. Load Sample Pretreat->Load Condition 2. Condition SPE Sorbent Equilibrate 3. Equilibrate SPE Sorbent Condition->Equilibrate Equilibrate->Load Wash 5. Wash Sorbent Load->Wash Elute 6. Elute Analyte Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Lumacaftor-d4 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Lumacaftor-d4 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification. Even though this compound is a deuterated internal standard intended to mimic the behavior of the analyte, significant suppression of its signal can compromise the reliability of the entire assay.[2][3]

Q2: What are the primary causes of ion suppression for this compound in biological samples?

The primary causes of ion suppression in the analysis of drugs like Lumacaftor from biological matrices such as plasma or serum are endogenous phospholipids and proteins.[4][5] These matrix components can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.

Q3: How can I determine if my this compound signal is being suppressed?

A common method to assess ion suppression is a post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing components from the matrix.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

A significant loss of the internal standard signal can invalidate the quantitative results. This troubleshooting guide provides a systematic approach to identify and resolve the root cause of a weak or absent this compound signal.

Troubleshooting Workflow for Low/No this compound Signal

cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting cluster_chroma Chromatography Optimization start Low or No this compound Signal Detected check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Check LC System and Mobile Phases check_ms->check_lc MS performance is optimal ms1 Infuse this compound directly into MS check_ms->ms1 check_sample_prep 3. Evaluate Sample Preparation check_lc->check_sample_prep LC system is functioning correctly lc1 Inspect for leaks and check pump pressure check_lc->lc1 optimize_chroma 4. Optimize Chromatographic Separation check_sample_prep->optimize_chroma Sample preparation is a potential issue sp1 Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) check_sample_prep->sp1 solution This compound Signal Restored optimize_chroma->solution Separation is improved c1 Modify gradient to better separate from phospholipids optimize_chroma->c1 ms2 Check for stable and expected signal ms1->ms2 ms3 Clean ion source if signal is low or unstable ms2->ms3 lc2 Verify correct mobile phase composition and pH lc1->lc2 lc3 Ensure proper column installation and equilibration lc2->lc3 sp2 Use a mixed-mode or phospholipid removal SPE plate sp1->sp2 sp3 Ensure complete elution of this compound from SPE cartridge sp2->sp3 c2 Evaluate different stationary phases (e.g., phenyl-hexyl) c1->c2 c3 Adjust mobile phase additives (e.g., formic acid concentration) c2->c3

Caption: A stepwise guide to troubleshooting low or no this compound signal.

Issue 2: High Variability in this compound Signal Across a Batch

Inconsistent internal standard signal can lead to poor precision and accuracy in your results. This guide focuses on identifying the sources of variability.

Decision Tree for High this compound Signal Variability

start High Variability in this compound Signal check_sample_prep_consistency Is the sample preparation consistent? start->check_sample_prep_consistency check_matrix_variability Is there high inter-sample matrix variability? check_sample_prep_consistency->check_matrix_variability Yes improve_sample_prep Automate sample preparation steps if possible. Ensure consistent vortexing and incubation times. check_sample_prep_consistency->improve_sample_prep No check_carryover Is there evidence of carryover? check_matrix_variability->check_carryover Yes refine_chromatography Improve chromatographic separation to better resolve This compound from variable matrix components. check_matrix_variability->refine_chromatography No implement_wash Implement a robust needle wash protocol. Inject blanks between high concentration samples. check_carryover->implement_wash Yes investigate_other Investigate other potential sources of variability (e.g., instrument instability). check_carryover->investigate_other No

Caption: A decision tree to diagnose the cause of high signal variability.

Data on Sample Preparation and Ion Suppression

Effective sample preparation is the most critical step in minimizing ion suppression. While protein precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, which are major contributors to ion suppression. Solid-phase extraction (SPE) is a more effective method for producing cleaner extracts.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodRelative Phospholipid Removal EfficiencyExpected Impact on this compound Ion Suppression
Protein Precipitation (PPT) with AcetonitrileLowHigh potential for significant ion suppression[1][5]
Liquid-Liquid Extraction (LLE)Moderate to HighCan be effective, but may have lower analyte recovery[6]
Reversed-Phase Solid-Phase Extraction (SPE)HighSignificant reduction in ion suppression[7]
Mixed-Mode Cation Exchange SPEVery HighMost effective for basic compounds, excellent phospholipid removal[4]
Phospholipid Removal Plates/CartridgesVery HighSpecifically designed for high-efficiency phospholipid removal[5]

Table 2: Illustrative Data on this compound Signal Response with Different Sample Preparation Methods

Sample Preparation MethodMean this compound Peak Area (n=6)% Signal Suppression*
Post-extraction Spike in Neat Solution1,500,0000%
Protein Precipitation (PPT) in Plasma450,00070%
Solid-Phase Extraction (SPE) in Plasma1,200,00020%

*Note: This is illustrative data based on typical performance improvements and not from a specific study on this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline for developing a robust SPE method for a hydrophobic compound like Lumacaftor. Optimization of wash and elution solvents is recommended.

  • SPE Cartridge Selection: A mixed-mode cation exchange SPE cartridge is recommended due to the potential for basic functional groups on Lumacaftor. Alternatively, a reversed-phase C8 or C18 sorbent can be effective.[4][7]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma sample by adding the this compound internal standard.

    • Dilute the plasma with 200 µL of 2% formic acid in water.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute Lumacaftor and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Parameters for Lumacaftor Analysis

These parameters are based on a published method and can be used as a starting point for analysis.[8][9]

  • LC Column: C8, 2.6 µm, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-2 min: 40-70% B

    • 2-2.7 min: 70% B

    • 2.7-2.8 min: 70-90% B

    • 2.8-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90-40% B

    • 4.1-6.0 min: 40% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lumacaftor: m/z 452.4 -> 453

    • Note: The specific transition for this compound should be determined by direct infusion, but will be approximately m/z 456.4 -> 457.

References

overcoming challenges in the synthesis and purification of Lumacaftor-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of Lumacaftor-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound compared to non-deuterated Lumacaftor?

The primary challenge lies in the efficient and selective incorporation of deuterium atoms into the molecule with high isotopic purity. The synthesis of the deuterated precursor, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4, is a critical step that often presents difficulties. Incomplete deuteration can lead to a mixture of isotopologues, which are challenging to separate.

Q2: At what stage of the synthesis is the deuterium typically introduced for this compound?

Based on the known synthesis of Lumacaftor, the deuterium atoms are most strategically introduced at the stage of the cyclopropanecarboxylic acid precursor. Specifically, the four hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This deuterated precursor is then coupled with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid to form this compound.

Q3: What are the common impurities encountered during the synthesis of this compound?

Common impurities can be categorized as follows:

  • Isotopic Impurities: These include non-deuterated Lumacaftor (d0), partially deuterated species (d1, d2, d3), and scrambled deuterium positions.

  • Process-Related Impurities: These can arise from starting materials, reagents, or side reactions during the synthesis. Examples include unreacted starting materials, byproducts from the coupling reaction, and residual solvents. A list of potential impurities is provided by some vendors.[1]

  • Degradation Products: Lumacaftor can degrade under certain conditions, and these degradation products may also be present in the d4 version.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical techniques is essential for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity and separate process-related impurities.[2][3][4][5][6]

  • Mass Spectrometry (MS): Crucial for confirming the molecular weight and assessing the isotopic distribution (percentage of d4, d3, d2, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can confirm the presence and location of deuterium.

Troubleshooting Guides

Synthesis Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low Isotopic Purity (High levels of d0-d3 species) Incomplete deuteration of the cyclopropane precursor.Optimize the deuteration reaction conditions of the precursor (e.g., increase reaction time, use a stronger deuterating agent, or employ a different synthetic route for the precursor). Microwave irradiation has been shown to increase yield and potentially deuteration efficiency in similar reactions.[7]
Isotopic scrambling.Use a non-protic solvent and ensure all reagents are anhydrous to minimize H/D exchange.
Low Reaction Yield Inefficient coupling reaction.Optimize the coupling conditions (e.g., catalyst, base, solvent, temperature). Palladium-catalyzed cross-coupling reactions are often employed and can be sensitive to conditions.[8]
Degradation of starting materials or product.Ensure inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidative degradation. Control the reaction temperature carefully.
Presence of Starting Material in Final Product Incomplete reaction.Increase the reaction time or temperature. Consider adding a slight excess of one of the coupling partners.
Purification Troubleshooting
Observed Problem Potential Cause Recommended Solution
Difficulty in Separating Isotopologues (d0, d1, d2, d3) Similar chromatographic behavior of isotopologues.Standard chromatographic techniques like flash chromatography or preparative HPLC may not be sufficient. Consider specialized techniques like supercritical fluid chromatography (SFC) or employing a column with higher resolving power. However, the most effective approach is to ensure high isotopic purity of the starting materials.
Co-elution of Impurities with this compound in HPLC Similar polarity of the impurity and the product.Modify the HPLC method. Adjust the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase), try a different column stationary phase (e.g., phenyl-hexyl instead of C18), or use a gradient elution.[2]
Poor Crystallization or Precipitation Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting crystallization.
Incorrect solvent system.Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Anti-solvent precipitation can also be effective. For Lumacaftor, dissolving in a solvent like methylene chloride followed by cooling is a common purification step.[8]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical route based on known Lumacaftor synthesis, adapted for the deuterated version.

Step 1: Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4

This is the key deuterated starting material. Its synthesis would likely involve a multi-step process where a deuterated cyclopropane ring is formed. For example, starting from a deuterated alkene and generating a carbene in a deuterated solvent.

Step 2: Coupling Reaction to form this compound

  • To a solution of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4 (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or dioxane), add a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Chromatographic Purification: Purify the crude this compound using silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is a typical mobile phase.

  • Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methylene chloride or a mixture of acetone and hexane) at an elevated temperature.[8]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. For non-deuterated Lumacaftor, drying is often performed at 50-55°C.[8]

Quantitative Data

Disclaimer: The following data is based on published protocols for non-deuterated Lumacaftor and should be considered as a general guideline for this compound.

Table 1: Typical Yields and Purity for Lumacaftor Synthesis

Step Parameter Value Reference
Coupling & Workup Crude Yield>90%[8]
Crystallization Final Yield~85%[8]
Final Product HPLC Purity>99.5%[8]

Table 2: Example HPLC Method Parameters for Lumacaftor Analysis

Parameter Condition Reference
Column C18 (e.g., 250mm x 4.6mm, 5µm)[5]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) (80:20 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 259 nm[5]
Injection Volume 20 µL[5]
Run Time 12 min[5]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling Reaction cluster_purification Purification start Deuterated Starting Materials deuteration Multi-step Deuteration start->deuteration precursor 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid-d4 deuteration->precursor coupling Amide Coupling with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid precursor->coupling crude Crude this compound coupling->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization chromatography->crystallization final_product Pure this compound crystallization->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for this compound synthesis.

References

selecting the optimal chromatography conditions for Lumacaftor-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the optimal chromatography conditions for Lumacaftor-d4 analysis. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a deuterium-labeled analog of Lumacaftor.[1] It is commonly used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope label allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation. This leads to more accurate and precise quantification of Lumacaftor in biological samples.[1]

Q2: What are the typical chromatographic modes used for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic mode for the analysis of Lumacaftor and its deuterated internal standard, this compound.[2][3][4] This technique separates compounds based on their hydrophobicity.

Q3: Which type of HPLC column is recommended for this compound separation?

A3: C8 and C18 columns are frequently used for the separation of Lumacaftor.[2][5] The choice between C8 and C18 will depend on the specific method requirements, with C18 providing slightly more hydrophobic retention.

Q4: What are the common mobile phases for this compound analysis?

A4: Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile and methanol are the most common organic modifiers, while the aqueous phase is often acidified with formic acid or orthophosphoric acid to improve peak shape and ionization efficiency in LC-MS applications.[3][4][5]

Q5: How is this compound typically detected?

A5: this compound is most effectively detected using tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique, especially in complex biological matrices.[5][6] UV detection is also possible for less complex samples or for method development purposes, with detection wavelengths typically around 270-295 nm.[2][5]

Optimal Chromatography Conditions

The following tables summarize typical chromatography conditions for the analysis of Lumacaftor, which are directly applicable to this compound when used as an internal standard.

Table 1: HPLC and LC-MS/MS Conditions for Lumacaftor Analysis

ParameterCondition 1Condition 2Condition 3
Chromatography System HPLC with UV detectionHPLC with UV detectionLC-MS/MS
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[2]Inertsil ODS (4.6 x 250 mm, 5 µm)[3]Waters C8 (3.9 x 150 mm, 5 µm)[5]
Mobile Phase Methanol:Water (65:35 v/v)[2]Acetonitrile:Methanol:0.1% OPA in Water, pH 3 (30:10:60 v/v/v)[3]Acetonitrile:0.1% Formic Acid in Water (60:40 v/v)[5]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[5]
Column Temperature Ambient[2]25°C[3]30°C[5]
Injection Volume 10 µL[2]Not Specified5 µL[5]
Detection UV at 270 nm[2]UV at 254 nm[3]MS/MS
Run Time 10 min[2]Not Specified13 min[5]

Experimental Protocols

Protocol 1: RP-HPLC Method with UV Detection

This protocol is based on a validated method for the simultaneous estimation of Lumacaftor and Ivacaftor in a pharmaceutical dosage form.[2]

  • Preparation of Mobile Phase: Prepare a mixture of methanol and water in the ratio of 65:35 (v/v). Degas the mobile phase by sonication for 15 minutes.

  • Chromatographic System: Use a Symmetry C18 column (4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min and maintain the column at ambient temperature.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Lumacaftor in the mobile phase to achieve a known concentration.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the eluent at a wavelength of 270 nm.[2]

  • Analysis: The retention time for Lumacaftor is expected to be approximately 2.460 minutes.[2]

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is adapted from a method for the analysis of Lumacaftor in plasma and sputum.[5]

  • Sample Pretreatment: For plasma or sputum samples, a protein precipitation step is typically required. Add a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) to the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic System: Utilize a Waters C8 column (3.9 x 150 mm, 5 µm). The mobile phase consists of acetonitrile and 0.1% formic acid in water (60:40 v/v) delivered at a flow rate of 1.0 mL/min. The column temperature is maintained at 30°C.

  • Injection: Inject 5 µL of the supernatant from the pretreated sample.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI). Monitor the specific mass transitions for Lumacaftor and this compound.

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of Lumacaftor and a fixed concentration of this compound. The concentration of Lumacaftor in the unknown samples is determined by the ratio of the peak area of Lumacaftor to that of this compound.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate. For acidic compounds like Lumacaftor, a lower pH (e.g., using formic or orthophosphoric acid) can suppress silanol interactions and improve peak shape.[3][5]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. A change in peak shape is often an early indicator of column failure.[7]

  • Possible Cause: Extracolumn dead volume.

    • Solution: Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter.

Issue 2: Retention Time Shifts

  • Possible Cause: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a stable temperature.[5]

  • Possible Cause: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the first sample.

Issue 3: Low Signal Intensity or Sensitivity

  • Possible Cause (LC-MS/MS): Suboptimal ionization.

    • Solution: Optimize the mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[5]

  • Possible Cause: Sample loss during preparation.

    • Solution: Review the sample preparation procedure. Ensure complete extraction and minimize transfer steps. The use of an internal standard like this compound helps to correct for sample loss.

  • Possible Cause (UV): Incorrect detection wavelength.

    • Solution: Verify the optimal wavelength for Lumacaftor, which is reported to be around 270-295 nm.[2][5]

Issue 4: No Peaks Detected

  • Possible Cause: Injection failure.

    • Solution: Check the autosampler for any errors. Ensure the correct sample vial is being accessed and that the injection needle is not clogged.[8]

  • Possible Cause: Detector issue.

    • Solution: Verify that the detector (UV lamp or mass spectrometer) is turned on and functioning correctly. Check the detector settings.[9]

  • Possible Cause: Sample degradation.

    • Solution: Ensure the stability of this compound in the prepared sample solution. Store samples appropriately, often at low temperatures, before analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation (C8/C18 Column) Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the bioanalysis of Lumacaftor using this compound as an internal standard.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Chromatographic Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Shift Retention Time Shift? Start->Retention_Shift Low_Signal Low Signal? Start->Low_Signal Check_pH Adjust Mobile Phase pH Peak_Shape->Check_pH Yes Flush_Column Flush Column Check_pH->Flush_Column Issue Persists Replace_Column Replace Column Flush_Column->Replace_Column Issue Persists Check_Mobile_Phase Prepare Fresh Mobile Phase Retention_Shift->Check_Mobile_Phase Yes Check_Temp Verify Column Temperature Check_Mobile_Phase->Check_Temp Issue Persists Equilibrate Ensure Column Equilibration Check_Temp->Equilibrate Issue Persists Optimize_MS Optimize MS Source Low_Signal->Optimize_MS Yes (MS) Check_Wavelength Verify UV Wavelength Low_Signal->Check_Wavelength Yes (UV) Check_Prep Review Sample Prep Optimize_MS->Check_Prep Issue Persists Check_Wavelength->Check_Prep Issue Persists

Caption: A decision tree for troubleshooting common chromatography issues encountered during this compound analysis.

References

managing potential cross-contamination with unlabeled Lumacaftor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of unlabeled Lumacaftor in research settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage potential cross-contamination and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lumacaftor and what is its mechanism of action?

Lumacaftor is a small molecule drug that acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Specifically, it aids in the proper folding and processing of the F508del-CFTR mutant protein, which is the most common mutation causing cystic fibrosis.[1][2] This mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing it from reaching the cell surface to function as a chloride ion channel.[1] Lumacaftor improves the conformational stability of the F508del-CFTR protein, increasing its trafficking to the cell membrane.[1][3][4] However, even with Lumacaftor, the rescued F508del-CFTR protein exhibits defective channel gating, which is why it is often used in combination with a potentiator like Ivacaftor, which increases the channel open probability.[5]

Q2: What are the best practices for handling and storing unlabeled Lumacaftor to prevent contamination?

To minimize the risk of cross-contamination, it is crucial to follow strict laboratory protocols. Handle Lumacaftor in a designated area, away from other experiments, particularly those involving different cell lines or compounds. Use dedicated personal protective equipment (PPE), including gloves and a lab coat. When preparing solutions, use sterile, disposable equipment whenever possible. For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[6] It is recommended to store Lumacaftor at controlled room temperature (20-25°C or 68-77°F), with excursions permitted to 15-30°C (59-86°F).[7] Prepare aliquots of stock solutions to minimize the number of freeze-thaw cycles and reduce the chance of contamination of the entire stock.

Q3: What are the common sources of cross-contamination in a laboratory setting?

Cross-contamination in a cell culture laboratory can arise from several sources, including:

  • Personnel: Poor aseptic technique, not changing gloves between handling different cell lines or compounds.[8]

  • Equipment: Using the same pipettes, flasks, or other labware for different cell lines or treatments without proper sterilization.[3][4]

  • Reagents: Contaminated media, sera, or other solutions.[5] It is advisable to use certified, contamination-free reagents.[3]

  • Environment: Aerosols generated during handling of cultures, or airborne dust and spores.[3]

  • Mislabeling: Incorrectly labeled flasks or tubes leading to the accidental mixing of cell lines or treatments.[4]

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Results in Functional Assays

Issue: You are observing variable or unexpected results in your CFTR functional assays (e.g., Forskolin-Induced Swelling or Ussing Chamber) after treating cells with Lumacaftor.

Possible Cause: Cross-contamination with an unknown compound that may be interfering with the assay, or inaccurate concentration of Lumacaftor due to handling errors.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Functional Assay Results cluster_1 Resolution Path A Unexpected/Inconsistent Functional Assay Results B Verify Pipetting and Dilution Calculations A->B Step 1 C Prepare Fresh Lumacaftor Stock Solution B->C If calculations are correct H Problem Resolved B->H Incorrect calculations found D Test for Contamination in Cell Culture Media and Reagents C->D If new stock doesn't resolve C->H Old stock was degraded/contaminated E Analyze Lumacaftor Stock for Purity and Concentration (HPLC/LC-MS) D->E If reagents are clean D->H Contaminated reagents found F Review Aseptic Technique and Lab Practices E->F If stock is pure E->H Stock impurity/wrong concentration found G Quarantine and Test New Cell Lines F->G If practices are sound F->H Aseptic technique improved G->H Contaminated cell line identified I Problem Persists G->I If new cells are clean I->A Re-evaluate experimental design

Caption: Troubleshooting workflow for unexpected functional assay results.

Detailed Steps:

  • Verify Calculations: Double-check all calculations for dilutions of your Lumacaftor stock solution.

  • Prepare Fresh Stock: Prepare a new stock solution of Lumacaftor from the original powder.

  • Check Reagents: Test your cell culture media and other assay reagents for contamination.

  • Analytical Verification: If the problem persists, use HPLC or LC-MS/MS to confirm the concentration and purity of your Lumacaftor stock solution.

  • Review Practices: Observe your laboratory's aseptic techniques to identify potential sources of contamination.[3]

  • Quarantine New Cells: Always quarantine and test new cell lines for contamination before introducing them into your general cell stock.[3]

Guide 2: Detecting Lumacaftor Cross-Contamination in a "Control" Sample

Issue: You suspect that a supposedly untreated control sample in your experiment has been contaminated with Lumacaftor.

Possible Cause: Accidental addition of Lumacaftor to the control well, aerosol-based contamination, or use of contaminated labware or media.

Detection and Confirmation Workflow:

G cluster_0 Detecting Lumacaftor Cross-Contamination A Suspicion of Lumacaftor Contamination in Control B Collect Supernatant or Cell Lysate from Suspected Control Sample A->B Step 1 C Prepare Samples for Analytical Chemistry B->C Step 2 D Perform HPLC or LC-MS/MS Analysis C->D Step 3 E Compare Chromatogram to Lumacaftor Standard D->E Step 4 F Lumacaftor Peak Detected E->F If peak matches G No Lumacaftor Peak Detected E->G If no matching peak H Contamination Confirmed F->H I Investigate Other Causes for Anomalous Results G->I

Caption: Workflow for detecting and confirming Lumacaftor cross-contamination.

Detailed Steps:

  • Sample Collection: Carefully collect the cell culture supernatant or prepare a cell lysate from the suspected control sample.

  • Sample Preparation: Prepare the sample for analysis. This may involve protein precipitation with acetonitrile followed by centrifugation and filtration.[9][10]

  • Analytical Method: Use a validated HPLC or LC-MS/MS method to analyze the sample for the presence of Lumacaftor.

  • Comparison: Compare the resulting chromatogram to that of a known standard of Lumacaftor. The presence of a peak with the same retention time and/or mass-to-charge ratio confirms contamination.

Quantitative Data Summary

Table 1: HPLC Parameters for Lumacaftor Detection

ParameterMethod 1Method 2Method 3
Column C18 (250mm x 4.6mm; 5µm)[11]Symmetry C18 (4.6x150mm, 5µ)Waters C8 (3.9 x 150 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Phosphate Buffer (80:20 v/v)[11]Methanol:Water (65:35 v/v)Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)[9]
Flow Rate 1 mL/min[11]1 mL/min1 mL/min[9]
Detection (UV) 259 nm[11]270 nm295 nm[9]
Linearity Range 50-250 µg/mL[11]45-225 µg/mL1-80 µg/mL[9]
Retention Time Not specified2.460 min5.4 min[9]

Table 2: Expected Outcomes of Lumacaftor Treatment in Functional Assays

AssayCell TypeExpected Outcome with LumacaftorReference
Forskolin-Induced Swelling Intestinal Organoids (F508del/F508del)Increased swelling upon forskolin stimulation compared to untreated controls.[12][13]
Ussing Chamber Bronchial Epithelial Cells (F508del/F508del)Partial rescue of CFTR-mediated chloride current.[14][15]
Sweat Chloride Test (in vivo) Human Subjects (F508del/F508del)Reduction in sweat chloride concentration.[16]

Experimental Protocols

Protocol 1: HPLC-UV for Detection of Lumacaftor Contamination

Objective: To detect the presence of Lumacaftor in a cell culture supernatant sample.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250mm x 4.6mm; 5µm)[11]

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Syringe filters (0.45 µm)

  • Sample vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in an 80:20 v/v ratio.[11] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of Lumacaftor in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase to create a standard of known concentration (e.g., 10 µg/mL).

  • Sample Preparation: a. Collect 1 mL of the cell culture supernatant. b. Add an equal volume of acetonitrile to precipitate proteins. c. Vortex and centrifuge at 10,000 x g for 10 minutes.[9] d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the flow rate to 1 mL/min and the UV detection wavelength to 259 nm.[11] b. Inject 20 µL of the prepared standard and sample. c. Record the chromatograms.

  • Data Analysis: Compare the retention time of any peaks in the sample chromatogram with the retention time of the Lumacaftor standard. The presence of a peak at the same retention time indicates contamination.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay

Objective: To assess the functional rescue of F508del-CFTR by Lumacaftor in intestinal organoids.

Materials:

  • Intestinal organoids cultured in Matrigel

  • Culture medium

  • Forskolin solution (e.g., 10 µM final concentration)[17]

  • Lumacaftor solution

  • 96-well plate

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate with Matrigel.[12]

  • Lumacaftor Treatment: Treat the organoids with Lumacaftor at the desired concentration (e.g., 3 µM) for 18-24 hours.[12] Include untreated wells as a negative control.

  • Assay Buffer: Replace the culture medium with an appropriate assay buffer (e.g., Krebs-Ringer Bicarbonate buffer).[17]

  • Baseline Imaging: Acquire baseline images (Time 0) of the organoids.

  • Forskolin Stimulation: Add forskolin to the wells to a final concentration of 10 µM.[17]

  • Time-Lapse Imaging: Acquire images at regular intervals for up to 120 minutes.[17]

  • Data Analysis: Quantify the change in organoid area over time relative to the baseline.[17] A greater increase in area in the Lumacaftor-treated wells compared to the control indicates functional rescue of CFTR. The area under the curve (AUC) can be calculated as a measure of CFTR activity.[18]

Signaling Pathway and Workflow Diagrams

CFTR Protein Processing and Trafficking Pathway

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus cluster_2 Cell Membrane ER CFTR Gene Transcription & Translation Folding Nascent CFTR Polypeptide Folding ER->Folding Misfolded Misfolded F508del-CFTR Folding->Misfolded F508del Mutation Golgi Glycosylation & Maturation Folding->Golgi Correctly Folded ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Targeted for Degradation Lumacaftor Lumacaftor (Corrector) Misfolded->Lumacaftor CorrectedFolding Corrected Folding Lumacaftor->CorrectedFolding Aids Folding CorrectedFolding->Golgi Membrane Mature CFTR at Cell Surface Golgi->Membrane Trafficking Function Chloride Ion Transport Membrane->Function

Caption: The CFTR protein processing and trafficking pathway.

References

Validation & Comparative

Validating an Internal Standard for Lumacaftor Quantification in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in clinical trials is paramount. This guide provides a comprehensive comparison of Lumacaftor-d4 as an internal standard for the bioanalysis of Lumacaftor, a key component in cystic fibrosis treatment. We present supporting experimental data for this compound and compare its performance with alternative internal standards.

The selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their similar physicochemical properties to the analyte. This guide focuses on the validation of this compound, a SIL internal standard for Lumacaftor, and provides a comparative overview of other commonly used internal standards.

Performance Comparison of Internal Standards for Lumacaftor Quantification

The following tables summarize the quantitative performance data for this compound and alternative internal standards used in the quantification of Lumacaftor in biological matrices.

Table 1: Performance Data for this compound as an Internal Standard

ParameterMatrixMethodResults
Linearity (Quantification Range) Human Plasma & Breast MilkLC-HRMS0.050–100 µg/mL
Accuracy Human Plasma & Breast MilkLC-HRMS93–106%
Precision (CV%) Human Plasma & Breast MilkLC-HRMS< 8%
Carry-over Human Plasma & Breast MilkLC-HRMS< 7% for Lumacaftor, < 1% for this compound

Table 2: Performance Data for Alternative Internal Standards for Lumacaftor Quantification

Internal StandardParameterMatrixMethodResults for Lumacaftor
Ivacaftor-d9 Linearity (Quantification Range)Plasma & SputumLC-MS/MS0.01 to 10.0 mg/L[1]
AccuracyPlasma & SputumLC-MS/MS95.8% to 112.9% (above LLOQ)[1]
Precision (CV%)Plasma & SputumLC-MS/MS< 6.7% (above LLOQ)[1]
Tezacaftor Linearity (Quantification Range)Human PlasmaLC-MS10-400 ng/mL
AccuracyHuman PlasmaLC-MSWithin 80-120% for at least 67% of samples
Precision (CV%)Human PlasmaLC-MS< 15% (Intra- and inter-batch)
Avanafil Linearity (Quantification Range)Pharmaceutical FormulationsHPLC90, 120, 150, 175, and 200 µg/mL (for Lumacaftor)[2]
Accuracy (% Recovery)Pharmaceutical FormulationsHPLCNot explicitly stated for Lumacaftor
Precision (%RSD)Pharmaceutical FormulationsHPLCNot explicitly stated for Lumacaftor
Zileuton Linearity (Quantification Range)Pooled Human PlasmaLC-MS/MS5 – 5000 ng/ml (for Lapatinib, as an example of use)[3]
AccuracyPooled Human PlasmaLC-MS/MSWithin 100 ± 10% (for Lapatinib)[3]
Precision (CV%)Pooled Human PlasmaLC-MS/MS< 11% (for Lapatinib)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key experiments cited in this guide.

Method for the Quantification of Lumacaftor using this compound Internal Standard by LC-HRMS

This method is adapted from a study validating the quantification of CFTR modulators in human plasma and breast milk.

  • Sample Preparation:

    • To 50 µL of plasma or breast milk, add 600 µL of methanol containing the isotopic-labeled internal standard, this compound.

    • Vortex to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • The supernatant is then used for analysis.

  • Liquid Chromatography:

    • The chromatographic separation is performed on a liquid chromatography system.

    • The specific column, mobile phases, and gradient conditions should be optimized to ensure sufficient separation of Lumacaftor from other matrix components.

  • High-Resolution Mass Spectrometry (HRMS):

    • The eluent from the LC system is introduced into the HRMS instrument.

    • The mass spectrometer is operated in a high-resolution mode to ensure high sensitivity and selectivity.

    • The specific mass-to-charge ratios (m/z) for Lumacaftor and this compound are monitored for quantification.

  • Data Analysis:

    • The concentration of Lumacaftor in the samples is determined by calculating the ratio of the peak area of Lumacaftor to the peak area of this compound and comparing it to a calibration curve.

Method for the Quantification of Lumaca-ftor using Ivacaftor-d9 Internal Standard by LC-MS/MS

This method is based on a validated assay for the simultaneous quantification of multiple CFTR modulators.[1]

  • Sample Preparation:

    • A small sample volume (20 µL) of plasma or sputum is used.

    • A protein precipitation solution containing the internal standard, Ivacaftor-d9, is added in a single step.

    • The mixture is vortexed and centrifuged to remove precipitated proteins.

    • The resulting supernatant is analyzed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The analysis is performed using an LC-MS/MS system with a total run time of 6 minutes.

    • The method is validated for selectivity, carryover, linearity, accuracy and precision, dilution, matrix effects, and stability.

Visualizing the Workflow and Mechanism of Action

Diagrams are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for internal standard validation and the signaling pathway of Lumacaftor.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix Biological Matrix (Plasma, Sputum, etc.) Spike Spike with Lumacaftor & Internal Standard (IS) Matrix->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Stability Stability Spike->Stability LC Liquid Chromatography (Separation) Extract->LC Recovery Recovery Extract->Recovery MatrixEffect Matrix Effect Extract->MatrixEffect MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Peak Area Ratio of Analyte/IS) MS->Data Linearity Linearity & Range Result Validated Method for Lumacaftor Quantification Accuracy Accuracy Precision Precision Data->Linearity Data->Accuracy Data->Precision

Caption: Experimental workflow for the validation of an internal standard for Lumacaftor quantification.

G cluster_synthesis Protein Synthesis & Folding cluster_trafficking Protein Trafficking cluster_membrane Cell Membrane Function Ribosome Ribosome ER Endoplasmic Reticulum (ER) Ribosome->ER Translation Misfolded_CFTR Misfolded F508del-CFTR ER->Misfolded_CFTR Incorrect Folding Lumacaftor Lumacaftor (Corrector) Misfolded_CFTR->Lumacaftor Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR Corrected F508del-CFTR Lumacaftor->Corrected_CFTR Promotes Correct Folding Golgi Golgi Apparatus Corrected_CFTR->Golgi ER Exit Vesicle Transport Vesicle Golgi->Vesicle Processing & Packaging CellMembrane Cell Membrane Vesicle->CellMembrane Trafficking CFTR_Channel Functional CFTR Channel CellMembrane->CFTR_Channel Insertion Ion_Transport Chloride Ion Transport CFTR_Channel->Ion_Transport Gating

Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein trafficking pathway.

Conclusion

The validation data presented in this guide demonstrates that this compound is a suitable and robust internal standard for the quantification of Lumacaftor in clinical trials. Its performance characteristics, including linearity, accuracy, and precision, meet the stringent requirements for bioanalytical method validation. While alternative internal standards have been successfully used, the ideal choice of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability and ensure the highest quality data in clinical drug development. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers and scientists in the field.

References

The Analytical Edge: A Comparative Analysis of Lumacaftor-d4 and Other Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lumacaftor, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comparative analysis of Lumacaftor-d4, a deuterated stable isotope-labeled internal standard, against other commonly employed internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.[1] This guide will delve into the performance characteristics of this compound and compare it with non-deuterated alternatives, supported by experimental data from published literature.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of an LC-MS/MS method. Key validation parameters such as linearity, accuracy, precision, recovery, and matrix effect are critically evaluated to determine the suitability of an internal standard. The following tables summarize the performance data for Lumacaftor quantification using this compound and other non-deuterated internal standards, as reported in various studies.

Table 1: Performance Data for Lumacaftor Quantification using this compound as an Internal Standard

ParameterReported PerformanceReference
Linearity (Range) 0.050–100 µg/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Accuracy (% Mean) 93–106%[2]
Precision (% CV) < 8%[2]
Matrix Effect No significant matrix effect reported[3]
Recovery Data not explicitly provided, but consistent performance suggests good recovery

Table 2: Performance Data for Lumacaftor Quantification using Non-Deuterated Internal Standards

Internal StandardLinearity (Range)Correlation Coefficient (r²)Accuracy (% Mean)Precision (% CV)Reference
Tezacaftor 10-400 ng/mLNot explicitly stated80-120%< 15%[4]
Avanafil 90-200 µg/mLNot explicitly statedGood recovery reportedGood precision reported[5]
IVA-carboxylate & hydroxymethyl-IVA 0.01 to 10 μg/mL> 0.9954Good accuracy reportedGood precision reported[6]

The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively compensate for matrix effects.[7] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a significant source of variability and inaccuracy in LC-MS/MS assays.[8] Since this compound has nearly identical chromatographic retention time and ionization efficiency to Lumacaftor, it experiences the same matrix effects, allowing for accurate correction and more reliable quantification.[9] Non-deuterated internal standards, while structurally similar, may have different retention times and ionization characteristics, leading to less effective compensation for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the quantification of Lumacaftor using LC-MS/MS with different internal standards.

Method 1: Quantification of Lumacaftor using this compound Internal Standard

This method is adapted from a study focused on the therapeutic drug monitoring of CFTR modulators.[2]

  • Sample Preparation: Protein precipitation. To a plasma or breast milk sample, an internal standard working solution containing this compound is added, followed by a precipitation solvent (e.g., methanol or acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: Reversed-phase liquid chromatography is performed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically used to separate Lumacaftor from other matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization is used for detection. The specific precursor-to-product ion transitions for Lumacaftor and this compound are monitored for quantification. For example, a transition of m/z 453.1 → 197.2 for lumacaftor and 457.1 → 201.2 for this compound has been reported.

Method 2: Quantification of Lumacaftor using a Non-Deuterated Internal Standard (e.g., Tezacaftor)

This protocol is based on a method developed for the simultaneous determination of Lumacaftor and Ivacaftor.[4]

  • Sample Preparation: Similar to the method with the deuterated standard, protein precipitation is a common sample preparation technique. A fixed concentration of the internal standard (e.g., Tezacaftor) is added to the samples, followed by a precipitation agent. After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Separation: A C18 column with a gradient elution is typically employed. The mobile phase composition and gradient are optimized to achieve good separation between Lumacaftor, the internal standard, and any potential interfering substances.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in MRM mode. The specific ion transitions for Lumacaftor and the chosen non-deuterated internal standard are monitored.

Visualizing Key Processes

To further aid in the understanding of the context of Lumacaftor's application and the analytical workflow, the following diagrams are provided.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane synthesis Synthesis of CFTR misfolded Misfolded F508del-CFTR synthesis->misfolded F508del Mutation lumacaftor Lumacaftor misfolded->lumacaftor degradation Proteasomal Degradation misfolded->degradation corrected_folding Corrected Folding lumacaftor->corrected_folding Aids in proper folding processing Processing & Trafficking corrected_folding->processing functional_cftr Functional CFTR Channel processing->functional_cftr

Caption: Mechanism of action of Lumacaftor on the F508del-CFTR protein.

G start Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard (e.g., this compound) start->add_is sample_prep Sample Preparation (Protein Precipitation) centrifugation Centrifugation sample_prep->centrifugation add_is->sample_prep supernatant Supernatant Transfer centrifugation->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the bioanalysis of Lumacaftor using LC-MS/MS.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Lumacaftor. While non-deuterated internal standards can be utilized, the evidence strongly supports the superiority of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the analyte's behavior, particularly in compensating for matrix effects, leads to enhanced accuracy, precision, and overall data quality. For researchers and drug development professionals seeking the highest level of confidence in their quantitative results, this compound is the recommended internal standard for the bioanalysis of Lumacaftor.

References

Assessing the Performance of Lumacaftor-d4 Across Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comparative assessment of Lumacaftor-d4's performance as an internal standard for the analysis of Lumacaftor in various biological fluids. The data presented is compiled from published analytical methods, offering a comprehensive overview for bioanalytical method development and validation.

Lumacaftor, a key component in the treatment of cystic fibrosis, acts as a corrector of the F508del-CFTR protein.[1][2] Its deuterated analog, this compound, is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate and precise quantification by correcting for variability in sample preparation and instrument response.[3][4][5] This guide details its performance in key biological matrices: plasma and sputum.

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods utilizing this compound for the determination of Lumacaftor in human plasma and sputum. These methods, primarily LC-MS/MS, demonstrate high sensitivity and accuracy.

Table 1: Performance of Lumacaftor Quantification in Human Plasma

ParameterReported PerformanceReference
Linearity Range0.01 - 10.0 mg/L[6][7]
Correlation Coefficient (r²)>0.9997[6][7]
Within-Run Accuracy99.7% - 116% (at LLOQ)[6][7]
Between-Run Accuracy95.8% - 112.9% (>LLOQ)[6][7]
Within-Run Precision<12.7% (at LLOQ)[7]
Between-Run Precision<6.7% (>LLOQ)[7]
Lower Limit of Quantification (LLOQ)0.01 mg/L[6][7]

Table 2: Performance of Lumacaftor Quantification in Human Sputum

ParameterReported PerformanceReference
Linearity Range0.01 - 10.0 mg/L[6][7]
Correlation Coefficient (r²)>0.9997[6][7]
Within-Run Accuracy99.7% - 116% (at LLOQ)[6][7]
Between-Run Accuracy95.8% - 112.9% (>LLOQ)[6][7]
Within-Run Precision<12.7% (at LLOQ)[7]
Between-Run Precision<6.7% (>LLOQ)[7]
Lower Limit of Quantification (LLOQ)0.01 mg/L[6][7]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Lumacaftor in plasma or sputum using this compound as an internal standard, based on common methodologies.[6][7][8][9][10]

1. Sample Preparation:

  • A small sample volume (e.g., 20 µL) of plasma or sputum is used.[6][7]

  • Protein precipitation is achieved by adding a solution containing an organic solvent (e.g., acetonitrile) and the internal standard, this compound.[6][7]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8 column.[9][10][11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Lumacaftor and this compound from other matrix components.[8][12]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the bioanalytical workflow and the mechanism of action of Lumacaftor.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Fluid Biological Fluid (Plasma, Sputum) Protein Precipitation Protein Precipitation (Acetonitrile + this compound) Biological Fluid->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography (Separation) Supernatant Collection->LC Separation Injection MS/MS Detection Mass Spectrometry (Detection & Quantification) LC Separation->MS/MS Detection

Bioanalytical workflow for Lumacaftor quantification.

cluster_protein_folding Protein Synthesis and Folding cluster_trafficking Protein Trafficking and Function ER Endoplasmic Reticulum (ER) Misfolded F508del-CFTR Misfolded F508del-CFTR ER->Misfolded F508del-CFTR Lumacaftor Lumacaftor Corrected Folding Corrected Folding Misfolded F508del-CFTR->Corrected Folding Correction Lumacaftor->Corrected Folding Cell Surface Cell Surface Corrected Folding->Cell Surface Functional CFTR Functional CFTR Channel Cell Surface->Functional CFTR Chloride Transport Chloride Ion Transport Functional CFTR->Chloride Transport

Mechanism of action of Lumacaftor.

References

A Comparative Guide to the Pharmacokinetic Profiles of Lumacaftor and Lumacaftor-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Lumacaftor and its deuterated analog, Lumacaftor-d4. While direct comparative pharmacokinetic studies between the two are not available in published literature, this guide elucidates the role of this compound in pharmacokinetic analysis and presents a comprehensive overview of the known pharmacokinetic parameters of Lumacaftor, supported by experimental data and methodologies.

Understanding the Relationship: Lumacaftor and this compound

This compound is a stable isotope-labeled version of Lumacaftor, where four hydrogen atoms have been replaced with deuterium atoms. This modification makes this compound an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Lumacaftor in biological samples.

The core principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the parent compound. This similarity ensures that it behaves in the same way as Lumacaftor during sample extraction, chromatographic separation, and ionization in the mass spectrometer. The mass difference allows the instrument to distinguish between the two compounds, enabling accurate and precise quantification of Lumacaftor. Due to this near-identical behavior, the pharmacokinetic profile of this compound is presumed to be equivalent to that of Lumacaftor, with negligible differences arising from the deuterium substitution (a phenomenon known as the "isotope effect").

Pharmacokinetic Profile of Lumacaftor

Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is approved for use in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation.[1][2] Its pharmacokinetic profile has been extensively studied in clinical trials.

Data Presentation: Key Pharmacokinetic Parameters of Lumacaftor
ParameterValueCondition
Time to Maximum Concentration (Tmax) ~4.0 hoursFollowing multiple oral doses in a fed state.[3]
Protein Binding ~99%Primarily to albumin.[3]
Apparent Volume of Distribution (Vd/F) 86.0 ± 69.8 LIn cystic fibrosis patients following multiple doses.[3]
Half-life (t1/2) ~26 hoursWhen administered alone.
Metabolism Not extensively metabolized.The majority of the dose is excreted unchanged.
Excretion Primarily fecal.The majority of the administered dose is recovered in feces.

Experimental Protocols

The pharmacokinetic data for Lumacaftor has been generated through rigorous clinical trials. Below are representative methodologies employed in these studies.

Bioanalytical Method for Lumacaftor Quantification

A common method for the quantification of Lumacaftor in plasma samples is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are thawed and vortexed.

  • An internal standard solution (containing this compound) is added to the plasma sample.

  • Proteins are precipitated by adding a solvent like acetonitrile.

  • The sample is centrifuged, and the supernatant is transferred for analysis.

Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).

  • Flow Rate: A constant flow rate is maintained.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both Lumacaftor and this compound.

Clinical Pharmacokinetic Study Design

Pharmacokinetic parameters of Lumacaftor are typically determined in Phase 1, 2, and 3 clinical trials.[2]

Study Design:

  • Participants: Healthy volunteers or cystic fibrosis patients homozygous for the F508del-CFTR mutation.[2]

  • Dosing: Single or multiple oral doses of Lumacaftor, often in combination with Ivacaftor.[2]

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration.

  • Analysis: Plasma concentrations of Lumacaftor are determined using a validated bioanalytical method with this compound as the internal standard.

  • Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling is used to calculate parameters such as Tmax, Cmax, AUC (Area Under the Curve), Vd/F, and t1/2.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis participant_recruitment Participant Recruitment (Healthy Volunteers or CF Patients) dosing Drug Administration (Single or Multiple Doses) participant_recruitment->dosing sample_collection Blood Sample Collection (Pre- and Post-dose) dosing->sample_collection sample_preparation Plasma Separation & Sample Preparation (Protein Precipitation) sample_collection->sample_preparation lc_ms_analysis LC-MS/MS Analysis (Quantification of Lumacaftor using this compound IS) sample_preparation->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (NCA or PopPK Modeling) lc_ms_analysis->pk_analysis results Determination of PK Parameters (Tmax, Cmax, AUC, Vd/F, t1/2) pk_analysis->results cluster_protein_synthesis Protein Synthesis & Folding cluster_lumacaftor_action Lumacaftor Intervention cluster_trafficking_function Protein Trafficking & Function ER Endoplasmic Reticulum (ER) F508del_CFTR Misfolded F508del-CFTR ER->F508del_CFTR Synthesis Corrected_CFTR Correctly Folded CFTR Degradation Degradation F508del_CFTR->Degradation Targeted for Degradation Lumacaftor Lumacaftor Lumacaftor->F508del_CFTR Binds to & Corrects Misfolding Cell_Membrane Cell Membrane Corrected_CFTR->Cell_Membrane Trafficking CFTR_Channel Functional CFTR Channel Cell_Membrane->CFTR_Channel Insertion Chloride_Transport Chloride Ion Transport CFTR_Channel->Chloride_Transport Facilitates

References

A Researcher's Guide to Evaluating the Isotopic Purity of Commercially Available Lumacaftor-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, deuterated standards like Lumacaftor-d4 are indispensable tools. As a stable isotope-labeled internal standard, its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive overview of the methodologies required to evaluate the isotopic purity of commercially available this compound, enabling researchers to independently verify the quality of these critical reagents.

While a direct comparison of isotopic purity across various commercial suppliers is challenging due to the limited availability of public-facing Certificates of Analysis (CoAs) with this specific data, this guide outlines the standard analytical techniques that should be employed for in-house validation. The primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

Researchers procuring this compound should request a Certificate of Analysis from the supplier that specifies the isotopic purity or deuterium enrichment. This data is crucial for accurate quantitation in experimental studies. While a comprehensive market-wide comparison is not feasible without access to proprietary supplier data, a typical specification for high-quality this compound would be an isotopic purity of ≥98%.

For context, a lot of this compound from MedchemExpress has been documented with a chemical purity of 99.84%; however, the isotopic purity was not explicitly stated on the publicly available data sheet.[1][2] Other suppliers of this compound include Simson Pharma Limited, Veeprho, and Aquigen Bio Sciences, who typically provide a Certificate of Analysis with their products upon purchase.[1][3][4]

A summary of expected data from a Certificate of Analysis is presented in the table below. Researchers should aim to obtain this information for their specific lot of this compound.

Parameter Description Typical Specification
Chemical Purity The percentage of the desired chemical compound in the material.>98%
Isotopic Purity The percentage of the deuterated isotopologue (d4) relative to all other isotopologues (d0-d3).≥98%
Deuterium Enrichment The percentage of deuterium atoms at the labeled positions.≥99 atom % D
Major Isotopologue The chemical formula of the most abundant deuterated species.C₂₄H₁₄D₄F₂N₂O₅

Experimental Protocols

The following are detailed methodologies for the two primary techniques used to assess the isotopic purity of Lumacafor-d4.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

  • Instrumentation and Conditions:

    • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer Mode: Full scan mode with a mass range that includes the expected m/z of Lumacaftor (unlabeled) and this compound. For Lumacaftor (C₂₄H₁₈F₂N₂O₅, MW: 452.41) and this compound (C₂₄H₁₄D₄F₂N₂O₅, MW: 456.44), a scan range of m/z 400-500 would be appropriate.

    • Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire the full scan mass spectrum of the this compound peak.

    • Identify the monoisotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of Lumacaftor.

    • Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all isotopologue peaks (d0 to d4). The formula is: Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy, particularly ¹H NMR, is a highly accurate method for determining the level of deuterium incorporation by quantifying the residual protons at the deuterated positions.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte signals.

    • Add a known amount of an internal standard with a certified purity for quantitative analysis (qNMR).

  • Instrumentation and Conditions:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H (Proton).

    • Experiment: A standard quantitative ¹H NMR experiment.

  • Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify the signals corresponding to the residual protons at the deuterated positions in the this compound molecule.

    • Integrate the signals of the residual protons and the signal of the internal standard.

    • Calculate the percentage of residual protons relative to the total expected protons at those positions in an unlabeled molecule. The deuterium enrichment is then calculated as: Deuterium Enrichment (%) = 100 - % Residual Protons

Visualizations

The following diagrams illustrate the workflow for evaluating the isotopic purity of this compound and the principle of mass spectrometry analysis.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Reporting receive Receive Commercial This compound prep Sample Preparation (Dissolution & Dilution) receive->prep ms LC-HRMS Analysis prep->ms nmr ¹H NMR Analysis prep->nmr ms_data Determine Isotopologue Distribution ms->ms_data nmr_data Quantify Residual Protons nmr->nmr_data purity_calc Calculate Isotopic Purity & Deuterium Enrichment ms_data->purity_calc nmr_data->purity_calc report Final Report with Experimental Data purity_calc->report

Caption: Workflow for assessing the isotopic purity of this compound.

ms_principle Principle of Isotopic Purity Analysis by Mass Spectrometry cluster_input Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output cluster_spectrum Isotopologue Distribution sample This compound Sample (mixture of isotopologues) ionization Ionization (ESI) sample->ionization analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum d0 d0 (m/z) d1 d1 (m/z+1) d2 d2 (m/z+2) d3 d3 (m/z+3) d4 d4 (m/z+4)

Caption: Visualization of mass spectrometry for isotopic analysis.

References

Inter-laboratory Comparison of Lumacaftor Quantification Utilizing Lumacaftor-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies for the quantification of Lumacaftor in biological matrices, with a specific focus on methods employing Lumacaftor-d4 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from various validated bioanalytical methods to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate quantification strategies.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of different validated LC-MS/MS methods for Lumacaftor quantification. These metrics are essential for assessing the reliability, sensitivity, and accuracy of an analytical method.

Parameter Method 1 Method 2 Method 3
AnalyteLumacaftorLumacaftorLumacaftor
Internal StandardThis compound Not SpecifiedNot Specified
Biological MatrixHuman PlasmaHuman PlasmaHuman Plasma and Sputum
Linearity RangeNot Specified0.01 to 10 µg/mL[1]0.01 to 10.0 mg/L[2]
Correlation Coefficient (R²)Not Specified>0.9954[1]>0.9997[2]
Lower Limit of Quantification (LLOQ)Not SpecifiedNot Specified0.01 mg/L[3]
Within-run AccuracyNot SpecifiedNot Specified99.7% to 116% at LLOQ[2][3]
Between-run AccuracyNot SpecifiedNot Specified95.8% to 112.9% above LLOQ[2][3]
Within-run Precision (%CV)Not SpecifiedNot Specified<12.7% for LLOQ[2][3]
Between-run Precision (%CV)Not SpecifiedNot Specified<6.7% for higher concentrations[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the key experimental protocols extracted from published studies.

Method 1: LC-MS/MS with this compound

This method was utilized in a bioequivalence study and provides a detailed protocol for plasma sample analysis.[4]

  • Sample Preparation:

    • To a 500-μL aliquot of plasma, add 50 μL of an internal standard working solution containing 1500.0 ng/mL of this compound.[4]

    • Perform protein precipitation by adding 900 μL of acetonitrile.[4]

    • Vortex and centrifuge the samples.[4]

    • Combine 100 μL of the resulting supernatant with 900 μL of 50% methanol.[4]

    • Vortex and centrifuge the final mixture.[4]

    • Inject a 3.0-μL aliquot into the LC-MS/MS system.[4]

  • Liquid Chromatography:

    • HPLC System: Ultimate 3000 UHPLC[5]

    • Column: Reversed-phase C-18 HPLC column[5]

  • Mass Spectrometry:

    • Mass Spectrometer: AB Sciex API 4000[4] or Thermofisher Quantiva triple-quadrupole MS[5]

    • Ionization Source: Turbo IonSpray operated in positive-ion multiple reaction monitoring (MRM) mode.[4]

    • MRM Transitions:

      • Lumacaftor: 453.1 → 197.2[4]

      • This compound: 457.1 → 201.2[4]

Method 2: General LC-MS/MS for Lumacaftor

This method describes a validated assay for the simultaneous quantification of several cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

  • Sample Preparation:

    • Utilizes a small sample volume (20 µL) and a simple protein precipitation step where the precipitation solution and internal standard are added in one step.[2]

  • Liquid Chromatography:

    • Total Run Time: 6 minutes[2]

  • Mass Spectrometry:

    • The method was validated for selectivity, carryover, linearity, accuracy and precision, dilution, matrix effects, and stability.[2]

Experimental Workflow for Lumacaftor Quantification

The following diagram illustrates a typical workflow for the quantification of Lumacaftor in biological samples using LC-MS/MS with an internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (500 µL) is_add Add this compound Internal Standard (50 µL) plasma->is_add precip Protein Precipitation (900 µL Acetonitrile) is_add->precip vortex1 Vortex & Centrifuge precip->vortex1 supernatant Transfer Supernatant (100 µL) vortex1->supernatant dilute Dilute with 50% Methanol (900 µL) supernatant->dilute vortex2 Vortex & Centrifuge dilute->vortex2 final_sample Final Sample for Injection vortex2->final_sample injection Inject 3.0 µL final_sample->injection lc UHPLC Separation (C18 Column) injection->lc ms Triple Quadrupole MS lc->ms detection MRM Detection Lumacaftor: 453.1 → 197.2 This compound: 457.1 → 201.2 ms->detection chromatograms Acquire Chromatograms detection->chromatograms regression Perform Regression Analysis chromatograms->regression quantification Quantify Lumacaftor Concentration regression->quantification

Caption: Workflow for Lumacaftor quantification using LC-MS/MS.

References

The Crucial Role of Deuterated Internal Standards in Regulatory Submissions: A Lumacaftor Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and regulatory submissions, the precision and reliability of bioanalytical data are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become a cornerstone of robust quantitative bioanalysis. This guide provides a comparative overview of the performance characteristics of using a deuterated internal standard, such as a hypothetical Lumacaftor-d4, versus non-deuterated analogues or other surrogates in the bioanalytical method development for Lumacaftor, a key component in cystic fibrosis treatment.

The "Deuterium Switch" and its Analytical Advantages

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a better safety profile.[1][2][3] This "deuterium switch" approach has led to the development of new chemical entities with tangible clinical benefits.[1][4][5] While the focus of this guide is on the analytical application of deuterated compounds, the underlying principle of altered physicochemical properties is key to their value as internal standards.

From a regulatory standpoint, deuterated drugs are often considered new chemical entities by agencies like the FDA, offering potential for market exclusivity.[1][5] The development of a deuterated version of an existing drug may also benefit from a more streamlined 505(b)(2) regulatory pathway, which allows for the leveraging of existing data from the non-deuterated counterpart.[1][4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is a critical decision in the development of bioanalytical methods for regulatory submission. An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability. Deuterated standards are widely recognized as the gold standard for mass spectrometry-based bioanalysis.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance CharacteristicDeuterated Internal Standard (e.g., this compound)Non-Deuterated Analogue/Surrogate IS
Co-elution with Analyte Nearly identical chromatographic retention time.[6]May have different retention times, leading to differential matrix effects.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement due to identical ionization properties.[6][7]Prone to differential matrix effects, which can compromise data accuracy.[7]
Extraction Recovery Identical extraction behavior to the analyte.May have different extraction efficiencies, introducing variability.
Regulatory Acceptance Highly recommended by regulatory agencies like the EMA.[7][8]May face greater scrutiny and require more extensive validation to justify its use.[7]
Accuracy and Precision Leads to high accuracy and precision in quantitative results.[8]Can result in assay bias and increased variability.[7]
Method Development Time Can significantly reduce method development time.[7]May require more extensive troubleshooting and optimization.
Cost Higher initial cost of synthesis.Lower initial cost.

Experimental Protocols for Bioanalytical Method Validation

A robust bioanalytical method validation is a prerequisite for the acceptance of pharmacokinetic data by regulatory authorities. The following outlines a typical experimental protocol for the quantification of Lumacaftor in a biological matrix (e.g., plasma) using a deuterated internal standard.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Lumacaftor and the deuterated internal standard are monitored.

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizing the Workflow and Rationale

Diagram 1: Bioanalytical Workflow for Lumacaftor Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Deuterated IS (e.g., this compound) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Acquisition & Processing MSMS->Data Result Pharmacokinetic Data for Regulatory Submission Data->Result

A typical workflow for the quantification of Lumacaftor in plasma using a deuterated internal standard.

Diagram 2: Rationale for Using a Deuterated Internal Standard

Deuterated_IS_Rationale cluster_Process Analytical Process Analyte Lumacaftor Deuterated_IS This compound (Internal Standard) Analyte->Deuterated_IS Similar Physicochemical Properties Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep Deuterated_IS->Sample_Prep Chromatography Chromatography (Co-elution) Sample_Prep->Chromatography Ionization Mass Spec Ionization (Matrix Effects) Chromatography->Ionization Accurate_Quantification Accurate & Precise Quantification Ionization->Accurate_Quantification

The parallel behavior of a deuterated internal standard and the analyte throughout the analytical process ensures accurate quantification.

Conclusion

While specific performance data for this compound as a therapeutic agent is not publicly available, the principles guiding the use of deuterated compounds in pharmaceutical sciences are well-established. For regulatory submissions requiring the quantification of Lumacaftor in biological matrices, the use of a deuterated internal standard like this compound is the industry best practice. It provides superior accuracy, precision, and robustness compared to non-deuterated analogues, thereby strengthening the reliability of the submitted data and streamlining the regulatory review process. The initial investment in synthesizing a deuterated internal standard is often offset by the significant advantages in method development, validation, and the overall quality of the resulting pharmacokinetic data.

References

Safety Operating Guide

Proper Disposal of Lumacaftor-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Lumacaftor-d4, a deuterated analog of Lumacaftor, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, ensuring the safety of researchers and the integrity of the workspace.

Hazard Identification and Safety Precautions

Lumacaftor is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective, chemical-resistant gloves.[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust is generated.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are mandatory.[1]

Chemical Hazard Classification

The following table summarizes the GHS hazard classifications for Lumacaftor. As a deuterated analog, this compound should be handled with the same precautions.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_cleanup Decontamination & Cleanup cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Chemical Fume Hood) C Segregate Waste: - Solid this compound - Contaminated Labware - Solvent Solutions A->C D Place solid waste and contaminated materials in a labeled, sealed container. C->D E Collect solvent waste in a compatible, labeled container. Do not overfill. C->E F Decontaminate surfaces and equipment with alcohol. E->F G Dispose of cleaning materials as hazardous waste. F->G H Store waste container in a designated hazardous waste accumulation area. G->H I Arrange for pickup by a certified hazardous waste disposal service. H->I

A flowchart outlining the procedural steps for the safe disposal of this compound.
Detailed Methodologies

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound, and any materials heavily contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected separately.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible waste container. Halogenated and non-halogenated solvent wastes should generally be segregated.[3]

  • Sharps and Glassware: Contaminated sharps (needles, scalpels) and broken glassware must be placed in a designated sharps container.

2. Container Management:

  • All waste containers must be made of a compatible material and have a tightly fitting cap.[3]

  • Containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Existing labels should not be removed or written over.[4]

  • Do not overfill containers; allow for at least 10% headspace for expansion.[4]

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing full PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • All cleanup materials must be collected and disposed of as hazardous waste.

4. Final Disposal:

  • Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • The disposal of the collected waste must be handled by a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]

Logical Decision Pathway for Disposal

This diagram illustrates the decision-making process for handling waste related to this compound.

start Waste Generated (this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in 'Solid Hazardous Waste' container. is_solid->solid_container Yes is_labware Is it contaminated labware (glassware, PPE, etc.)? is_liquid->is_labware No liquid_container Collect in compatible 'Liquid Hazardous Waste' container. is_liquid->liquid_container Yes labware_container Place in designated 'Contaminated Labware' waste container. is_labware->labware_container Yes final_disposal Seal, label, and transfer to institutional hazardous waste for professional disposal. is_labware->final_disposal No (Consult EHS) solid_container->final_disposal liquid_container->final_disposal labware_container->final_disposal

References

Personal protective equipment for handling Lumacaftor-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Lumacaftor-d4. The following procedures are based on the safety data sheet (SDS) for the parent compound, Lumacaftor, and general best practices for handling chemical compounds in a laboratory setting. Always consult the specific SDS provided by your supplier for this compound and adhere to your institution's safety protocols.

Hazard Identification and Precautionary Statements

Lumacaftor is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with care to avoid exposure.

Signal Word: Warning[1]

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or face shieldMust meet appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.
Skin and Body Protection Impervious clothing, Lab coatLong-sleeved lab coat. Additional protective clothing may be required based on the scale of work.
Respiratory Protection Suitable respiratorUse a NIOSH-approved respirator or equivalent if ventilation is inadequate or for spill cleanup.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Avoid inhalation of dust or fumes.[4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Remove contaminated clothing and wash before reuse.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is typically -20°C for long-term stability. Always check the supplier's recommendation.

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment.[1] Prevent further leakage or spillage if safe to do so.[1]

  • Absorb: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose: Dispose of contaminated material according to institutional and local regulations.[1]

Waste Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or watercourses.[1]

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve this compound from Storage C->D Proceed to handling E Weigh and Prepare Solution D->E F Perform Experiment E->F G Decontaminate Equipment and Work Area F->G Experiment complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Procedural workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.